Ornipressin
Description
Propriétés
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMIGOEDGHVLE-LGYYRGKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H63N13O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021593 | |
| Record name | Ornipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1042.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-23-7 | |
| Record name | Ornipressin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornipressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13464 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ornipressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNIPRESSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ornipressin's Mechanism of Action on V1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornipressin, a synthetic analogue of vasopressin, is a potent and selective agonist for the vasopressin V1a receptor. Its primary mechanism of action involves the activation of the Gq/11 signaling cascade, leading to a series of intracellular events that culminate in smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways involved in this compound's action on V1 receptors. Detailed experimental protocols for characterizing this interaction and quantitative data for related vasopressin analogues are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and V1 Receptors
This compound is a synthetic peptide hormone that mimics the physiological effects of endogenous arginine vasopressin (AVP) with a higher selectivity for the V1a receptor subtype. V1a receptors are G-protein coupled receptors (GPCRs) predominantly expressed on vascular smooth muscle cells, where they play a crucial role in regulating vascular tone and blood pressure.[1] The activation of V1a receptors by this compound initiates a well-defined signaling pathway that is central to its vasoconstrictive effects.
The V1a Receptor Signaling Pathway
The binding of this compound to the V1a receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a cascade of intracellular events:
-
Gαq/11 Activation: The activated V1a receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq/11-GTP subunit from the βγ-subunits.
-
Phospholipase C (PLC) Activation: The Gαq/11-GTP subunit then binds to and activates phospholipase C-β (PLCβ).
-
Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, contributing to the sustained cellular response.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling between actin and myosin filaments and resulting in vasoconstriction.
Quantitative Analysis of Receptor Interaction
Table 1: Binding Affinities (Ki) of Vasopressin Analogues at V1a Receptors
| Compound | Receptor | Species | Ki (nM) | Reference |
| Arginine Vasopressin (AVP) | V1a | Human | 1.8 ± 0.4 | [2] |
| Arginine Vasopressin (AVP) | V1a | Rat | 1.31 (Kd) | [3] |
| Terlipressin | V1a | Human | ~1229 | |
| [Phe2,Orn8]VT | V1a | Rat | - | [4] |
Table 2: Functional Potency (EC50) of Vasopressin Analogues
| Compound | Assay | Cell/Tissue | EC50 (nM) | Reference |
| Arginine Vasopressin (AVP) | Calcium Mobilization | CHO cells (human V1a) | 1.13 | |
| (Phe2,Orn8)-Oxytocin | Contraction | Rabbit Epididymis | 280 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with V1a receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1a receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture CHO-K1 cells expressing the V1a receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
50 µL of [3H]-AVP at a final concentration close to its Kd (e.g., 1 nM).
-
50 µL of varying concentrations of unlabeled this compound (e.g., from 10^-12 M to 10^-5 M) or buffer for total binding and a high concentration of unlabeled AVP (e.g., 1 µM) for non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).
Materials:
-
A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound solutions of varying concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the V1a receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Use the instrument's injector to add varying concentrations of this compound to the wells.
-
Kinetic Reading: Immediately after compound addition, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium response.
-
Data Analysis: Determine the peak fluorescence response for each this compound concentration. Plot the peak response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins coupled to the V1a receptor upon agonist binding.
Materials:
-
Cell membranes from V1a receptor-expressing cells.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare V1a receptor-containing membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (20-50 µg protein).
-
GDP (e.g., 10 µM final concentration).
-
Varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound exerts its potent vasoconstrictor effects through the selective activation of V1a receptors and the subsequent engagement of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium in vascular smooth muscle cells. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other V1a receptor ligands. Further research to determine the specific binding affinity and functional potency of this compound will be invaluable for a more complete understanding of its pharmacology and for the development of novel therapeutics targeting the vasopressin system.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ornipressin (POR-8): Chemical Structure and Synthesis
Abstract
This compound, also known as POR-8, is a synthetic nonapeptide analogue of vasopressin, where the arginine at position 8 is replaced by ornithine.[1][2] This modification enhances its vasoconstrictive properties while reducing its antidiuretic effects compared to native vasopressin.[3] It is primarily utilized as a potent local vasoconstrictor and hemostatic agent in surgical and clinical settings.[1][4] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, synthesis, purification, and mechanism of action, intended for professionals in chemical and pharmaceutical research and development.
Chemical Structure and Properties
This compound is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2. A disulfide bond between the two cysteine residues at positions 1 and 6 is crucial for its biological activity.[5]
The substitution of arginine with ornithine at position 8 is the key structural difference from arginine vasopressin.[4]
IUPAC Name: (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₅H₆₃N₁₃O₁₂S₂ | [1][3][6][7] |
| Molecular Weight | 1042.19 g/mol | [5][6][7] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | ≥98% | [8] |
| Solubility | DMSO: ~10 mg/mL | [8] |
| PBS (pH 7.2): ~20 mg/mL | [8][9] | |
| Storage | Powder: -80°C (2 years), -20°C (1 year) | [5] |
| In Solvent: -80°C (6 months), -20°C (1 month) | [5] |
Pharmacological Data
This compound is a potent agonist of vasopressin receptors, with a preference for V1a and V2 receptors over V1b and oxytocin (B344502) receptors.[9] Its vasoconstrictive effects are mediated primarily through the V1a receptor.[5][10]
| Receptor Target (Human) | Agonist Activity (EC₅₀) | Source |
| Vasopressin V1a Receptor | 0.69 nM | [8][9] |
| Vasopressin V2 Receptor | 0.45 nM | [8][9] |
| Vasopressin V1b Receptor | 7.5 nM | [8][9] |
| Oxytocin Receptor | 71 nM | [9] |
Synthesis of this compound (POR-8)
The synthesis of this compound, like other peptide hormones, is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. An alternative is the solution-phase synthesis, which was used in early preparations.
The general synthetic strategy involves:
-
Chain Assembly: Stepwise coupling of protected amino acids from the C-terminus (Glycinamide) to the N-terminus (Cysteine). The side chains of reactive amino acids (Cys, Tyr, Gln, Asn, Orn) are protected with temporary protecting groups.
-
Cleavage and Deprotection: The completed nonapeptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).
-
Oxidative Cyclization: The linear, deprotected peptide is subjected to an oxidation reaction (e.g., air oxidation, iodine, or potassium ferricyanide) to form the intramolecular disulfide bond between the two cysteine residues, yielding the final active cyclic peptide.
Logical Workflow for this compound Synthesis
References
- 1. This compound | C45H63N13O12S2 | CID 14257660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Ornipressine [chembk.com]
- 4. This compound: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 3397-23-7 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Pharmacodynamics of 8-ornithine-vasopressin in vivo
An In-depth Technical Guide on the Pharmacodynamics of 8-Ornithine-Vasopressin In Vivo
This technical guide offers a comprehensive examination of the in vivo pharmacodynamics of 8-ornithine-vasopressin, also known as ornipressin. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's mechanism of action, receptor interactions, physiological effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound is a synthetic analog of the peptide hormone vasopressin.[1][2] Its primary pharmacodynamic effects are mediated through its interaction with vasopressin receptors, which are G-protein coupled receptors (GPCRs).[2] this compound is a specific agonist for the V1 receptor, while also exhibiting some activity at V2 receptors.[3][4][5]
-
V1 Receptors (V1a): Located on vascular smooth muscle cells, V1a receptors are the primary target of this compound.[2] Activation of these receptors leads to potent vasoconstriction.[1][2]
-
V2 Receptors: Found in the renal collecting ducts of the kidneys, V2 receptors are responsible for regulating water reabsorption.[1][6] this compound's effect on these receptors is minor compared to its V1 activity, resulting in weak antidiuretic properties.[1]
Signaling Pathways
The physiological responses to this compound are dictated by the distinct intracellular signaling cascades initiated by V1a and V2 receptor activation.
-
V1a Receptor Signaling (Vasoconstriction): Upon binding to V1a receptors, this compound activates a Gq-protein.[2][7] This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, and the resulting increase in cytosolic Ca²⁺ leads to the contraction of vascular smooth muscle cells, causing vasoconstriction.[1][2]
-
V2 Receptor Signaling (Antidiuresis): Activation of V2 receptors stimulates the Gs-protein, which activates adenylyl cyclase.[6] This enzyme converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of kidney collecting duct cells. This increases water reabsorption from the urine back into the bloodstream.[6][7]
Caption: this compound-activated V1a and V2 receptor signaling cascades.
Quantitative Data and In Vivo Effects
The pharmacodynamic profile of this compound is defined by its potent vasoconstrictor activity and comparatively weaker antidiuretic effects.
Table 1: Receptor Selectivity and Potency
| Receptor Target | Primary Effect | Potency | Notes |
| V1a | Vasoconstriction | High | This compound is a potent and specific V1 receptor agonist.[3][4] |
| V2 | Antidiuresis | Minor / Low | The antidiuretic activity is present but significantly less pronounced than its pressor effects.[1] |
Table 2: Summary of In Vivo Physiological Effects
| Parameter | Observed Effect | Mechanism | Species Studied |
| Arterial Blood Pressure | Marked Increase | V1a-mediated systemic vasoconstriction.[8] | Human, Guinea Pig.[9][10] |
| Coronary Blood Flow | Decrease | Direct vasoconstrictor effect on coronary arteries.[9] | Guinea Pig.[9] |
| Heart Rate | Decrease (Bradycardia) | Often a reflex response to the sharp increase in blood pressure.[8] | Human, Guinea Pig.[9][10] |
| Renal Function | Antidiuresis | V2-mediated water reabsorption.[1][3] | Human, Rat.[11][12] |
| Renal Blood Flow | Increase in some models | In models of functional renal failure, this compound has been shown to improve renal hemodynamics.[4][12] | Human.[12] |
Experimental Protocols
The following are standardized methodologies for assessing the key pharmacodynamic properties of vasopressin analogs like this compound in vivo.
Protocol: Vasopressor Activity in Anesthetized Rats
This protocol quantifies the effect of a substance on systemic blood pressure.
Objective: To measure the dose-dependent changes in mean arterial pressure (MAP) following intravenous administration of this compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthesia: Anesthetize the animal (e.g., with urethane (B1682113) or a ketamine/xylazine combination) and ensure a stable plane of anesthesia throughout the experiment.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the right jugular vein for intravenous (i.v.) drug administration.
-
Cannulate the left carotid artery and connect the catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes post-surgery until hemodynamic parameters are constant.
-
Drug Administration:
-
Administer a vehicle control (e.g., 0.9% saline) to establish a baseline.
-
Administer increasing doses of this compound via the jugular vein catheter.
-
Allow blood pressure to return to baseline between doses.
-
-
Data Acquisition: Record MAP and heart rate continuously using a data acquisition system. The peak change in MAP from baseline is recorded for each dose.
-
Analysis: Construct a dose-response curve to determine parameters such as the effective dose (ED50).
Protocol: Antidiuretic Activity in Conscious Rats
This protocol evaluates the V2 receptor-mediated effects on renal water handling.[11]
Objective: To measure the effect of this compound on urine volume and osmolality.
Methodology:
-
Animal Model: Male Wistar rats, hydrated.
-
Housing: Place rats in individual metabolic cages that allow for the separation and collection of urine and feces.
-
Hydration: Administer a water or saline load (e.g., via oral gavage or subcutaneous injection) to induce a steady state of diuresis.
-
Baseline Measurement: Collect urine for a baseline period (e.g., 60-120 minutes) to determine the basal urine flow rate.
-
Drug Administration: Administer this compound, typically via subcutaneous or intravenous injection.[11]
-
Urine Collection: Collect urine in timed intervals (e.g., every 30-60 minutes) for several hours post-administration.
-
Sample Analysis: For each sample, measure the total volume to determine the urine flow rate (ml/hr) and the osmolality using an osmometer.
-
Analysis: Compare the post-treatment urine flow rate and osmolality to the baseline values. A decrease in urine flow and an increase in osmolality indicate an antidiuretic effect.
Caption: Standard experimental workflows for in vivo pharmacodynamic assessment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 7. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Undesirable effects following the local injection of this compound during general anesthesia: can the risk be lessened? A prospective study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of antidiuretic and natriuretic effects of [8-lysine]vasopressin and [8-D-arginine]deaminovasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial effect of 8-ornithin vasopressin on renal dysfunction in decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornipressin Molecular Signaling in Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ornipressin, a synthetic analog of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties in clinical settings.[1][2] Its mechanism of action in smooth muscle cells is mediated by a well-defined signaling cascade initiated by its binding to the vasopressin V1a receptor. This interaction triggers a Gq/11 protein-coupled pathway, leading to the activation of Phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+), culminating in smooth muscle contraction.[1][3] This guide provides an in-depth overview of this signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
The Core Signaling Cascade
The vasoconstrictive effects of this compound are a direct result of its interaction with vascular smooth muscle cells. The signaling pathway can be dissected into several key steps:
2.1 Receptor Binding and G-Protein Activation this compound, like its endogenous counterpart arginine vasopressin (AVP), selectively binds to and activates the Vasopressin V1a Receptor (V1aR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3][4] The V1aR is primarily coupled to the heterotrimeric G-protein of the Gq/11 family.[5][6] Upon agonist binding, the V1aR undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. This activation causes the dissociation of the Gαq-GTP complex from the Gβγ dimer.[4][7]
2.2 Second Messenger Generation The activated Gαq-GTP subunit allosterically activates the membrane-bound effector enzyme, Phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers:[3][4]
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol.
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.
2.3 Calcium Mobilization and Effector Kinase Activation The generation of IP3 and DAG initiates two parallel signaling branches that converge to elicit smooth muscle contraction:
-
IP3-Mediated Calcium Release: IP3 binds to its specific receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[3][8][9] This binding opens the channel, leading to a rapid and significant efflux of Ca2+ from the SR into the cytosol, sharply increasing the intracellular Ca2+ concentration.[1][3][10]
-
DAG-Mediated Kinase Activation: DAG activates Protein Kinase C (PKC), which phosphorylates various cellular substrates.[4] In smooth muscle, PKC contributes to the contractile response, in part by modulating ion channels and other signaling proteins.
2.4 Muscle Contraction: The Final Output The elevated cytosolic Ca2+ is the primary trigger for contraction. It binds to the protein calmodulin (CaM).[9] The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).[9][10] Activated MLCK phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.[9]
A secondary pathway involving DAG and PKC can lead to Ca2+ sensitization of the contractile machinery, often through the RhoA/Rho-kinase pathway, which inhibits Myosin Light Chain Phosphatase (MLCP).[8][9][11] This inhibition prevents the dephosphorylation of the myosin light chain, thereby maintaining a contractile state even as Ca2+ levels begin to decrease.[8][9]
Visualizing the Pathway
dot
Caption: this compound signaling cascade in smooth muscle cells.
Quantitative Data
| Ligand | Receptor | Cell/Tissue Type | Parameter | Value |
| Arginine Vasopressin (AVP) | V1a | Rat Aortic Smooth Muscle (A7r5) | Kd | 1.31 nM[6][12] |
| This compound | V1a | Guinea Pig Heart | Vasoconstriction | Concentration-dependent[13] |
Note: Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher affinity.
Key Experimental Protocols
Characterizing the this compound signaling pathway involves several standard GPCR methodologies.
5.1 Radioligand Binding Assay (for Receptor Affinity)
This protocol is used to determine the binding affinity (Kd) and density (Bmax) of this compound for the V1a receptor.
-
Objective: To quantify the interaction between a radiolabeled ligand and its receptor.
-
Methodology:
-
Membrane Preparation: Homogenize smooth muscle tissue or cultured cells expressing V1a receptors in a cold buffer and centrifuge to isolate the cell membrane fraction.
-
Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled V1a antagonist (e.g., [3H]-Manning compound) and varying concentrations of unlabeled this compound (as a competitor).
-
Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the Ki value, which represents the affinity of this compound for the V1a receptor.
-
dot
Caption: Workflow for a competitive radioligand binding assay.
5.2 Intracellular Calcium Measurement
This protocol measures the increase in cytosolic Ca2+ concentration following receptor activation.
-
Objective: To quantify this compound-induced calcium mobilization.
-
Methodology:
-
Cell Loading: Load cultured smooth muscle cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.
-
Baseline Measurement: Place the cells on a fluorescence microscope or plate reader and measure the baseline fluorescence intensity.
-
Stimulation: Add this compound at various concentrations to the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is recorded, which is proportional to the intracellular Ca2+ concentration.
-
Data Analysis: Plot the peak change in fluorescence (or ratio) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
5.3 In-Vitro Smooth Muscle Contraction Assay (Organ Bath)
This protocol directly measures the physiological output of the signaling cascade.
-
Objective: To measure the contractile force generated by smooth muscle tissue in response to this compound.
-
Methodology:
-
Tissue Preparation: Dissect a strip of vascular smooth muscle (e.g., aortic ring) and mount it in an organ bath filled with a physiological salt solution, bubbled with oxygen, and maintained at 37°C.
-
Transducer Attachment: Attach one end of the tissue to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a small amount of resting tension.
-
Stimulation: Add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the increase in contractile force generated by the tissue at each concentration.
-
Data Analysis: Plot the contractile force against the log concentration of this compound to obtain a dose-response curve and determine the EC50 (potency) and Emax (maximum effect).
-
Conclusion
The molecular signaling cascade of this compound in smooth muscle cells is a classic example of Gq/11-coupled receptor activation. It provides a clear, linear pathway from receptor binding to a definitive physiological response—vasoconstriction. A thorough understanding of this cascade, supported by quantitative pharmacological data and robust experimental protocols, is essential for researchers and drug development professionals working to characterize vasopressin analogs or targeting the V1a receptor for therapeutic intervention.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p63RhoGEF couples Gα(q/11)-mediated signaling to Ca2+ sensitization of vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow [pubmed.ncbi.nlm.nih.gov]
Ornipressin in Biological Buffers: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Ornipressin, a synthetic analogue of vasopressin, in various biological buffers. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this potent vasoconstrictor. By understanding its stability characteristics, researchers can ensure the integrity of their experiments and the development of robust pharmaceutical formulations.
Introduction to this compound
This compound, also known as [8-Ornithine]-vasopressin, is a nonapeptide that acts as a selective agonist for the vasopressin V1a receptor.[1][2] This interaction triggers a cascade of intracellular events, primarily in vascular smooth muscle cells, leading to vasoconstriction.[1] Its potent vasoconstrictive properties make it a subject of interest for various therapeutic applications, including the management of hypotension and bleeding.[2] However, as a peptide, this compound is susceptible to degradation, which can impact its efficacy and safety. Understanding its stability in relevant biological buffers is therefore of paramount importance.
This compound Stability Profile
Detailed quantitative data on the stability of this compound in various biological buffers is not extensively available in publicly accessible literature. However, by drawing parallels with its closely related analogue, Arginine Vasopressin (AVP), and considering general principles of peptide degradation, a stability profile can be inferred. Peptide stability is significantly influenced by factors such as pH, temperature, and the composition of the buffer.[3]
A study on Arginine Vasopressin (AVP) provides valuable insights into how pH affects the stability of these peptides. The degradation rate of AVP was found to be pH-dependent, with maximum stability observed at a pH of 3.35.[3] It is plausible that this compound exhibits a similar pH-stability profile, with increased degradation at neutral and alkaline pH.
Table 1: Inferred Stability of this compound in Common Biological Buffers
| Buffer System | pH Range | Expected Stability | Potential Degradation Pathways |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate to Low | Deamidation, Oxidation, Peptide Bond Hydrolysis |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | Low | Deamidation, Oxidation, Peptide Bond Hydrolysis |
| Citrate Buffer | 3.0 - 6.2 | High (at lower pH) | Peptide Bond Hydrolysis |
| Acetate Buffer | 3.6 - 5.6 | High (at lower pH) | Peptide Bond Hydrolysis |
This table is based on general peptide stability knowledge and data from the closely related Arginine Vasopressin. Specific quantitative data for this compound is needed for confirmation.
This compound Degradation Profile
The degradation of peptides like this compound can occur through several chemical and physical pathways. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6]
Common Degradation Pathways for Peptides:
-
Deamidation: The hydrolysis of the side-chain amide group of asparagine and glutamine residues to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's conformation and biological activity.[7]
-
Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation. Oxidation can lead to the formation of sulfoxides and sulfones, which can impact the peptide's structure and function.
-
Peptide Bond Hydrolysis (Clipping): The cleavage of peptide bonds, often at specific amino acid residues, leading to fragmentation of the peptide. This is a major degradation pathway in both acidic and basic conditions.
-
Disulfide Bond Scrambling: For peptides containing disulfide bridges, incorrect disulfide bond formation can occur, leading to misfolded and inactive forms.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Modification | Analytical Detection Method |
| Deamidation | Mass shift of +0.984 Da | Mass Spectrometry (MS) |
| Oxidation | Mass shift of +16 Da (per oxygen atom) | Mass Spectrometry (MS) |
| Peptide Bond Hydrolysis | Appearance of new, smaller peptide fragments | HPLC, Mass Spectrometry (MS) |
The identification and quantification of these degradation products are crucial for ensuring the quality and safety of this compound formulations.
Experimental Protocols
Forced Degradation Study Protocol (Adapted for this compound)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Materials:
-
This compound API
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Water for injection
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid this compound powder at 70°C for 48 hours. Dissolve in an appropriate solvent before analysis.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in water or PBS) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Prepare a solution of this compound (1 mg/mL) in the same solvent used for the stress conditions and store it at -20°C or -80°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
Stability-Indicating HPLC Method (Adapted from a method for Terlipressin)
This method can be adapted to assess the stability of this compound and separate it from its potential degradation products.[8][9]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose.
Visualizations
This compound (V1a Receptor) Signaling Pathway
This compound exerts its physiological effects by binding to and activating the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[1] This initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction.
Caption: this compound's V1a receptor signaling cascade.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of this compound.
Caption: Workflow for this compound forced degradation.
Conclusion
While specific quantitative stability data for this compound in biological buffers remains limited in the public domain, this guide provides a comprehensive framework for understanding its potential stability and degradation profile. By leveraging knowledge from related vasopressin analogues and adhering to established protocols for forced degradation and stability-indicating HPLC methods, researchers can effectively evaluate the stability of this compound in their specific experimental settings. The provided diagrams offer a clear visualization of the key signaling pathway and a practical workflow for stability assessment. Further research is warranted to generate specific stability data for this compound to support its continued investigation and potential therapeutic development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
Pharmacokinetic Modeling of Ornipressin in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with therapeutic potential in managing conditions such as hypotension and bleeding.[1][2] A thorough understanding of its pharmacokinetic (PK) profile in preclinical species is paramount for the successful design of clinical trials and the overall development of this drug candidate. This technical guide provides a comprehensive overview of the key aspects of pharmacokinetic modeling of this compound in the context of preclinical research. Due to the limited availability of specific, publicly accessible preclinical pharmacokinetic data for this compound, this guide will leverage data from a closely related vasopressin V1a receptor agonist, OCE-205, to illustrate key principles and provide representative quantitative data. Additionally, this guide details generalized experimental protocols for conducting preclinical pharmacokinetic studies and outlines the primary signaling pathway of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide that mimics the action of the endogenous hormone arginine vasopressin (AVP).[3] Its primary pharmacological effect is potent vasoconstriction, mediated through high-affinity binding to vasopressin V1a receptors (V1AR) located on vascular smooth muscle cells.[4][5] This interaction initiates a downstream signaling cascade that ultimately leads to an increase in systemic vascular resistance and blood pressure. The V1AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4][6]
Signaling Pathway of this compound
The binding of this compound to the V1a receptor triggers a cascade of intracellular events culminating in smooth muscle contraction. This process is initiated by the activation of Phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to the contractile response.
Preclinical Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of OCE-205 in Rats[7]
| Parameter | IV Administration (0.10 mg/kg) | SC Administration (1.0 mg/kg) |
| Vc (mL/kg) | 104 | - |
| Vss (mL/kg) | 164 | - |
| t½ (min) | 19 | - |
| CL (mL/min/kg) | 10 | - |
| Tmax (min) | - | 35 |
| t½Term (min) | - | 113 |
| AUC∞/unit dose (min*ng/mL per mg/kg) | - | 59,965 |
| CL/F (mL/min/kg) | - | 19 |
| Fsc (%) | - | 59 |
Vc: Volume of the central compartment; Vss: Volume of distribution at steady state; t½: Half-life; CL: Clearance; Tmax: Time to maximum concentration; t½Term: Terminal half-life; AUC∞: Area under the curve from time zero to infinity; CL/F: Apparent clearance; Fsc: Subcutaneous bioavailability.
Table 2: Pharmacokinetic Parameters of OCE-205 in Cynomolgus Monkeys[7]
| Parameter | IV Administration (0.05 mg/kg) | SC Administration (0.5 mg/kg) |
| Vc (mL/kg) | 45 | - |
| Vss (mL/kg) | 153 | - |
| t½Elim (min) | 44 | - |
| CL (mL/min/kg) | 4.6 | - |
| Cmax (ng/mL per mg/kg) | - | 801 |
| Tmax (min) | - | 12 |
| t½Term (min) | - | 70 |
| AUC∞/unit dose (min*ng/mL per mg/kg) | - | 60,864 |
| CL/F (mL/min/kg) | - | 19 |
| Fsc (%) | - | 30 |
Vc: Volume of the central compartment; Vss: Volume of distribution at steady state; t½Elim: Elimination half-life; CL: Clearance; Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½Term: Terminal half-life; AUC∞: Area under the curve from time zero to infinity; CL/F: Apparent clearance; Fsc: Subcutaneous bioavailability.
Experimental Protocols for Preclinical Pharmacokinetic Studies
The design and execution of preclinical pharmacokinetic studies are critical for generating reliable data. The following sections outline a general experimental workflow and key methodologies.
General Experimental Workflow
A typical preclinical pharmacokinetic study involves several key stages, from animal preparation to data analysis. The workflow ensures that the study is conducted in a systematic and reproducible manner.
Animal Models
The choice of animal model is a critical consideration in preclinical research.[8] Rodents, such as Sprague Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[7][9] Larger animal models, including beagle dogs and minipigs, are often used in later stages of preclinical development as their physiological and metabolic characteristics can be more predictive of human pharmacokinetics.[10] For the studies on the vasopressin analog OCE-205, adult male Sprague Dawley rats and cynomolgus monkeys were utilized.[7]
Drug Administration
This compound, being a peptide, is typically administered parenterally to bypass first-pass metabolism. Common routes of administration in preclinical studies include:
-
Intravenous (IV) bolus or infusion: This route ensures 100% bioavailability and is used to determine key parameters like clearance and volume of distribution.
-
Subcutaneous (SC) injection: This is a common route for peptide drugs and allows for the assessment of absorption rate and bioavailability.
-
Oral (PO) administration: While less common for peptides due to poor absorption, oral formulations may be investigated.
For the OCE-205 studies, the compound was dissolved in 5% mannitol (B672) for administration to rats.[7]
Blood Sampling
Serial blood samples are collected at predetermined time points after drug administration to characterize the concentration-time profile. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases adequately. For peptides with potentially short half-lives, frequent sampling in the initial period after dosing is crucial. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.[9]
Bioanalytical Methodology
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules and peptides due to its high sensitivity, selectivity, and specificity.[11]
Key Steps in Bioanalytical Method Development and Validation: [12][13]
-
Method Development: Optimization of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ion source, collision energy) to achieve a sensitive and selective assay.
-
Method Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
-
Pharmacokinetic Data Analysis and Modeling
Pharmacokinetic parameters are derived from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).
-
Non-compartmental analysis (NCA): This method is used to calculate key PK parameters directly from the concentration-time data without assuming a specific compartmental model.
-
Compartmental analysis: This involves fitting the data to a mathematical model (e.g., one- or two-compartment model) to describe the drug's disposition in the body.
The choice of analytical method depends on the study's objectives and the complexity of the pharmacokinetic profile.
Conclusion
The preclinical pharmacokinetic evaluation of this compound is a critical component of its drug development program. This guide has provided a framework for understanding the key aspects of this process, from the underlying mechanism of action to the practicalities of experimental design and data analysis. While specific pharmacokinetic data for this compound remains limited in the public domain, the information presented on a related vasopressin analogue offers valuable insights into the likely pharmacokinetic properties of this class of compounds. Rigorous adherence to established protocols for animal studies and bioanalytical method validation is essential for generating high-quality data to support the transition of this compound from preclinical to clinical development.
References
- 1. Molecular pharmacology and modeling of vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | Semantic Scholar [semanticscholar.org]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OCE-205 in rats and non-human primates: Pharmacokinetic and pharmacodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. currentseparations.com [currentseparations.com]
- 10. Usefulness of minipigs for predicting human pharmacokinetics: Prediction of distribution volume and plasma clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Cellular response to Ornipressin in endothelial cell cultures
An In-Depth Technical Guide to the Cellular Response of Ornipressin in Endothelial Cell Cultures
Abstract
This compound ([Phe2, Orn8]-vasopressin), a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties in clinical settings. Its mechanism of action is mediated through vasopressin receptors, particularly the V1a subtype. While its effects on vascular smooth muscle cells are well-documented, its direct cellular response in endothelial cells is a critical area of investigation for understanding its complete vascular profile. This technical guide provides a comprehensive overview of the known and inferred cellular and molecular responses elicited by this compound in endothelial cell cultures. It details the principal signaling cascades, summarizes key quantitative outcomes, provides established experimental protocols for investigation, and visualizes complex pathways and workflows.
Introduction
Endothelial cells form the critical interface between circulating blood and the vascular wall, playing a pivotal role in vascular homeostasis, including the regulation of vascular tone, inflammation, and coagulation. This compound, as a V1a receptor-specific agonist, directly interacts with the endothelium.[1] The primary signaling event following this compound binding to the V1a receptor on endothelial cells is the activation of the Gq/11 protein-coupled receptor pathway.[2] This initiates a cascade of intracellular events, fundamentally altering endothelial cell function. This document synthesizes the current understanding of these responses, drawing from direct studies on vasopressin analogues and established principles of endothelial cell biology.
Primary Signaling Pathways
The cellular response to this compound in endothelial cells is predominantly governed by the activation of the V1a receptor, a G-protein coupled receptor (GPCR). This activation triggers a well-defined signaling cascade leading to downstream functional changes.
V1a Receptor-Mediated Calcium Mobilization
Upon binding of this compound to the V1a receptor, the associated Gq alpha subunit activates Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The subsequent sharp increase in intracellular calcium concentration ([Ca2+]i) is a central event that initiates numerous downstream effects.
Caption: this compound V1a receptor signaling cascade leading to calcium release.
Downstream Effects: Nitric Oxide Production
A primary consequence of elevated [Ca2+]i in endothelial cells is the activation of endothelial Nitric Oxide Synthase (eNOS).[3] The increased cytosolic Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex subsequently binds to and activates eNOS. Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[3] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. While this compound is a vasoconstrictor due to its potent effects on smooth muscle, its stimulation of NO production in the endothelium represents a potential counter-regulatory mechanism. Studies on the vasopressin analogue desmopressin (B549326) have shown it stimulates NO production in human lung microvascular endothelial cells.[4]
Caption: Calcium-dependent activation of eNOS for nitric oxide production.
Quantitative Data on Endothelial Cell Responses
While specific quantitative data for this compound in endothelial cells is limited in publicly available literature, data from studies using other endothelial agonists and vasopressin analogues provide a framework for expected responses. The following tables summarize the types of quantitative effects observed.
Table 1: Changes in Intracellular Calcium Concentration ([Ca2+]i)
| Parameter | Agonist Example | Cell Type | Observation | Reference |
| Basal [Ca2+]i | - | HUVEC | 117 ± 5 nmol/L | [5] |
| Peak [Ca2+]i | Thrombin (0.005 to 5 U/ml) | HUVEC | Dose-dependent increase up to 1500 ± 147 nmol/L | [5] |
| [Ca2+]i Increase | Nitrendipine (B1678957) (0.1 to 100 µM) | Bovine Aortic EC | Concentration-dependent increase from 11 to 47 nM above basal levels | [6] |
| [Ca2+]i Response | Bradykinin (10 nM) | Porcine Aortic EC | Large, rapid increase in [Ca2+]i, inhibitable by NO donors | [7] |
HUVEC: Human Umbilical Vein Endothelial Cells
Table 2: Modulation of Endothelial Products and Gene Expression
| Parameter Modulated | Agonist / Condition | Cell Type | Quantitative Change | Reference |
| Nitric Oxide (NO) Production | Desmopressin | HLMVEC | Significant increase in NO production and NOS2/iNOS expression | [4] |
| Prostaglandin (B15479496) I2 (PGI2) Production | Bradykinin (10 nM) | Porcine Aortic EC | ~30-fold increase in PGI2 production | [7] |
| eNOS Protein Level | NOC18 (NO Donor) | Porcine Aortic EC | 47% reduction after 24 hours of incubation | [7] |
| VEGF Secretion | Vasopressin (10⁻⁷ M) | Human Vascular Smooth Muscle Cells | Time and concentration-dependent increase, maximal at 24h | [8] |
HLMVEC: Human Lung Microvascular Endothelial Cells; VEGF: Vascular Endothelial Growth Factor
Key Experimental Protocols
Investigating the effects of this compound on endothelial cells requires robust and standardized methodologies. The following sections detail common protocols.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol is based on the use of the ratiometric fluorescent dye Fura-2 AM, a common method for quantifying [Ca2+]i.[5][9]
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) onto glass coverslips and grow to 70-80% confluence in appropriate culture medium.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution). Incubate cells with 3-5 µM Fura-2 AM in the buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with the buffer to remove extracellular dye.
-
Measurement: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. Record the ratio of fluorescence intensity (F340/F380) over time to establish a stable baseline.
-
Stimulation: Perfuse the chamber with a solution containing the desired concentration of this compound.
-
Analysis: Continue recording the F340/F380 ratio to measure the change in [Ca2+]i. The ratio can be converted to absolute calcium concentrations using a standard calibration procedure.
Caption: Experimental workflow for measuring intracellular calcium ([Ca2+]i).
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify changes in the expression or phosphorylation status of specific proteins (e.g., eNOS, phosphorylated Akt) following this compound treatment.[10][11][12]
-
Cell Treatment & Lysis: Culture endothelial cells to near confluence and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for Western Blot analysis.
Conclusion and Future Directions
This compound elicits a significant cellular response in endothelial cells, primarily through the V1a receptor-Gq-PLC-Ca2+ signaling axis. This fundamental pathway leads to critical downstream effects, most notably the potential for Ca2+/Calmodulin-dependent activation of eNOS and subsequent nitric oxide production. This NO release may serve as a localized counter-regulatory signal to this compound's systemic vasoconstrictor action.
While the qualitative pathways are well-understood from studies of related compounds, there is a clear need for further research to generate specific quantitative data on this compound's dose-response and time-course effects in various endothelial cell types (e.g., HUVEC, HLMVEC). Future studies should focus on quantifying changes in [Ca2+]i, NO production, gene expression profiles, and functional outcomes such as cell migration and proliferation to fully elucidate the role of this compound in modulating endothelial function. This knowledge is paramount for drug development professionals aiming to refine its therapeutic applications and predict its complete vascular impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The role of nitric oxide on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of intracellular calcium concentration in intact monolayers of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the calcium-antagonist nitrendipine on intracellular calcium concentration in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide: inhibitory effects on endothelial cell calcium signaling, prostaglandin I2 production and nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin increases vascular endothelial growth factor secretion from human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of intracellular proteins and signaling pathways in human endothelial cells regulated by angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. benchchem.com [benchchem.com]
Ornipressin's Effect on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornipressin, a synthetic analogue of vasopressin, is a potent V1a receptor agonist that plays a critical role in vasoconstriction through the mobilization of intracellular calcium. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects on intracellular calcium signaling. We will explore the canonical Gq/11 protein-coupled receptor pathway, downstream effector activation, and the resulting changes in intracellular calcium concentrations. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.
Introduction
This compound, also known as [8-Ornithine]-vasopressin, is a nonapeptide that mimics the physiological actions of arginine vasopressin (AVP) with a high affinity and selectivity for the vasopressin V1a receptor.[1] Its primary pharmacological effect is potent vasoconstriction, making it clinically relevant in various medical applications.[2] This effect is fundamentally dependent on its ability to induce a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) in target cells, particularly vascular smooth muscle cells.[2][3] Understanding the precise mechanisms of this compound-induced calcium mobilization is crucial for the development of novel therapeutics and for optimizing its current clinical applications.
This guide will systematically dissect the signaling pathway initiated by this compound, from receptor binding to the ultimate release of calcium from intracellular stores and its influx from the extracellular space.
The V1a Receptor-Mediated Signaling Cascade
The cellular response to this compound is initiated by its binding to the V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gq/11 family.[4]
The activated Gαq subunit dissociates from the Gβγ dimer and subsequently activates its primary effector, Phospholipase C-β (PLCβ).[5][6] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][7]
Inositol 1,4,5-Trisphosphate (IP₃) and Calcium Release
IP₃ is a small, water-soluble molecule that diffuses through the cytoplasm and binds to its specific receptor, the IP₃ receptor (IP₃R), located on the membrane of the endoplasmic reticulum (ER).[8] The IP₃R is a ligand-gated Ca²⁺ channel. The binding of IP₃ induces a conformational change in the receptor, opening the channel and allowing the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm.[1][7] This release from intracellular stores constitutes the initial, transient peak in [Ca²⁺]i following this compound stimulation.
Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation
Simultaneously, the lipophilic second messenger DAG remains in the plasma membrane where it, in conjunction with the initial rise in intracellular calcium, activates Protein Kinase C (PKC).[9] Studies on vasopressin-stimulated A7r5 vascular smooth muscle cells have shown the translocation of conventional (α) and novel (δ and ε) PKC isoforms from the cytosol to the membrane, indicating their activation.[10] Activated PKC isoforms can then phosphorylate a variety of cellular proteins, leading to a cascade of downstream effects. Notably, PKC can exert negative feedback on the signaling pathway by inhibiting vasopressin-induced Ca²⁺ influx and release.[10]
Store-Operated Calcium Entry (SOCE)
The depletion of Ca²⁺ from the ER triggers a secondary mechanism for increasing [Ca²⁺]i known as store-operated calcium entry (SOCE).[3] This process is mediated by the ER Ca²⁺ sensor protein, Stromal Interaction Molecule 1 (STIM1), which, upon sensing low ER Ca²⁺ levels, translocates to ER-plasma membrane junctions.[11] There, it interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell.[3][11] Vasopressin has been shown to stimulate the expression of ORAI1 and STIM1, thereby augmenting SOCE.[2]
Cross-talk with the Phospholipase A₂ (PLA₂) Pathway
Evidence suggests that V1a receptor activation also cross-talks with the Phospholipase A₂ (PLA₂) pathway.[12] Increased intracellular Ca²⁺ can lead to the activation of cytosolic PLA₂, which in turn catalyzes the release of arachidonic acid from membrane phospholipids.[13] Arachidonic acid can then be metabolized to various eicosanoids, which have their own signaling roles, or it may directly modulate ion channels and other proteins.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, extensive research on its close analog, Arginine Vasopressin (AVP), provides valuable insights into its potency and efficacy. The similar structures and shared V1a receptor target suggest that the following data for AVP are a reasonable approximation for this compound's activity.
Table 1: V1a Receptor Binding Affinity and Functional Potency of Arginine Vasopressin (AVP)
| Parameter | Value | Cell Type/Tissue | Reference |
| Binding Affinity (Kd) | ~2 nmol/L | A7r5 rat aortic smooth muscle cells | [12] |
| Binding Affinity (Ki) | 4.70 nM | Hamster brain | [14] |
| Functional Potency (EC₅₀) | ~5 nmol/L | A7r5 rat aortic smooth muscle cells ([Ca²⁺]i increase) | [12] |
| Functional Potency (pEC₅₀) | 8.9 | Human gastric artery (contraction) | [15] |
Table 2: Dose-Dependent Frequency of AVP-Induced Calcium Oscillations
| AVP Concentration (nM) | Frequency of Oscillations (min⁻¹) | Cell Type | Reference |
| 0.1 | 0.17 ± 0.05 | Rat mesangial cells | [16] |
| 1.0 | 0.32 ± 0.05 | Rat mesangial cells | [16] |
| 10.0 | 0.49 ± 0.05 | Rat mesangial cells | [16] |
| 100.0 | 0.48 ± 0.05 | Rat mesangial cells | [16] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes a common method for measuring agonist-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[3][17]
Materials:
-
Cells of interest (e.g., A7r5 vascular smooth muscle cells) cultured on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency on glass coverslips or in a clear-bottom, black-walled 96-well plate.
-
Dye Loading Solution Preparation: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Cell Loading:
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBS containing 2.5 mM probenecid to remove extracellular dye.
-
Incubate the cells in HBS with probenecid for at least 20 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.
-
-
Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Continuously perfuse with HBS to establish a baseline fluorescence ratio.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.
-
Add this compound at the desired concentration and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
The absolute calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2, and Rmin, Rmax, F380,min, and F380,max are determined through calibration experiments using ionophores (e.g., ionomycin) and calcium chelators (e.g., EGTA).[17]
-
Inositol 1,4,5-Trisphosphate (IP₃) Production Assay
This protocol outlines a method for measuring IP₃ production in response to agonist stimulation, often using a competitive binding assay or more modern fluorescence-based methods.[18]
Materials:
-
Cells of interest
-
This compound stock solution
-
Lithium chloride (LiCl) solution (to inhibit IP₃ degradation)
-
Perchloric acid or trichloroacetic acid
-
IP₃ assay kit (e.g., competitive radioligand binding assay or HTRF-based assay)
Procedure:
-
Cell Stimulation:
-
Culture cells to a high density.
-
Pre-incubate the cells with LiCl (typically 10 mM) for 10-20 minutes to inhibit inositol monophosphatase.
-
Stimulate the cells with various concentrations of this compound for a short period (e.g., 30-60 seconds).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the inositol phosphates.
-
-
Quantification of IP₃:
-
Use a commercially available IP₃ assay kit according to the manufacturer's instructions.
-
For a radioligand binding assay, this typically involves competing the extracted IP₃ with a known amount of radiolabeled IP₃ for binding to a specific IP₃ binding protein.
-
For an HTRF (Homogeneous Time-Resolved Fluorescence) assay, the extracted IP₃ competes with an IP₃-d2 conjugate for binding to a specific antibody coupled to a fluorophore.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP₃.
-
Determine the concentration of IP₃ in the cell extracts by interpolating from the standard curve.
-
Normalize the IP₃ levels to the protein content of the cell lysate.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced intracellular calcium mobilization.
Caption: Canonical this compound signaling pathway leading to intracellular calcium release.
Caption: Store-Operated Calcium Entry (SOCE) activated by ER calcium depletion.
Caption: PKC negative feedback and cross-talk with the PLA₂ pathway.
Conclusion
This compound exerts its potent physiological effects primarily through the V1a receptor-mediated mobilization of intracellular calcium. The signaling cascade involves the canonical Gq/11-PLCβ-IP₃/DAG pathway, leading to an initial release of calcium from the endoplasmic reticulum, followed by a sustained influx of extracellular calcium via store-operated calcium entry. The pathway is further modulated by negative feedback from Protein Kinase C and cross-talk with other signaling molecules like those generated by Phospholipase A₂. The quantitative data from its analog, Arginine Vasopressin, underscores the high potency of this class of compounds. A thorough understanding of these intricate signaling networks is paramount for the continued development and application of this compound and related V1a receptor agonists in a clinical setting.
References
- 1. Phospholipase A2-mediated activation of mitogen-activated protein kinase by angiotensin II [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin-stimulated ORAI1 expression and store-operated Ca2+ entry in aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel mechanisms for feedback regulation of phospholipase C-beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of vasopressin-induced intracellular Ca2+ oscillations in rat inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selepressin, a new V1A receptor agonist: hemodynamic comparison to vasopressin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipase A2 activation is the pivotal step in the effector pathway of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasopressin stimulates Ca2+ spiking activity in A7r5 vascular smooth muscle cells via activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-response relationships for arginine vasopressin and synthetic analogs on three types of rat blood vessels: possible evidence for regional differences in vasopressin receptor sites within a mammal - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intravenous Infusion of Ornipressin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) infusion of Ornipressin in rodent models. This compound, a synthetic analogue of vasopressin, is a potent agonist of the vasopressin V1a receptor, making it a valuable tool for studying cardiovascular physiology, shock states, and related signaling pathways.
Introduction
This compound (also known as POR-8) is a non-catecholamine vasoconstrictor that selectively acts on V1a receptors located on vascular smooth muscle cells.[1][2] Its administration in rodent models allows for the investigation of its hemodynamic effects, potential therapeutic applications in hypotensive states, and the underlying cellular mechanisms. Intravenous infusion, as opposed to bolus injection, enables the maintenance of steady-state plasma concentrations, which is crucial for many experimental designs.[3]
Quantitative Data Summary
The following table summarizes the hemodynamic effects observed following the administration of this compound or its closely related analogue, vasopressin, in rodent and other small animal models.
| Parameter | Species | Dosage/Infusion Rate | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Rat | 0.1 nmol/kg (bolus) | Significant increase in arterial blood pressure. | [4] |
| Heart Rate (HR) | Rat | Dose-related infusions | Marked decreases in heart rate. | |
| Cardiac Output (CO) | Rat | Dose-related infusions | Marked decreases in cardiac output. | |
| Total Peripheral Resistance (TPR) | Rat | Dose-related infusions | Dose-related increases in total peripheral resistance. | |
| Left Ventricular Ejection Fraction | Mouse | 0.00057 Units/kg/min (intraperitoneal micro-osmotic pump) | Significant reduction following ischemia/reperfusion injury. | [5] |
Experimental Protocols
This section details the necessary protocols for preparing and administering this compound via intravenous infusion in a rat model, including surgical catheterization and drug preparation.
Materials
-
This compound acetate (B1210297) (crystalline solid)
-
Sterile 0.9% saline or 5% dextrose in water (D5W)
-
Dimethyl sulfoxide (B87167) (DMSO, if required for stock solution)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Intravenous catheter (e.g., 24 gauge)
-
Infusion pump
-
Hemodynamic monitoring system (e.g., radiotelemetry or pressure transducer)[6]
This compound Solution Preparation
-
Stock Solution (Optional): this compound acetate is soluble in DMSO at approximately 10 mg/mL.[4] To prepare a stock solution, dissolve the crystalline solid in DMSO. This stock can be stored at -20°C.
-
Infusion Solution: For biological experiments, further dilute the stock solution into sterile isotonic saline or D5W.[4][7] Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving this compound acetate in aqueous buffers; its solubility in PBS (pH 7.2) is approximately 20 mg/ml.[4] It is recommended not to store the aqueous solution for more than one day.[4] The final concentration should be calculated based on the desired infusion rate and the animal's body weight.
Surgical Protocol: Intravenous Catheterization (Tail Vein)
This protocol describes a method for placing an IV catheter in the lateral tail vein of a conscious rat.
-
Animal Restraint: Gently restrain the rat in a suitable holder, allowing the tail to be accessible.
-
Venodilation: Warm the rat's tail by immersing it in warm water (approximately 45-50°C) for 5-10 minutes to induce vasodilation.[8][9]
-
Catheter Insertion:
-
Catheter Fixation: Once the catheter is in place, withdraw the needle, leaving the flexible catheter in the vein. Secure the catheter to the tail using surgical tape.
-
Patency Check: Flush the catheter with a small volume of heparinized saline to ensure patency and prevent clotting.
-
Connection to Infusion Line: Connect the catheter to the infusion pump tubing via a T-connector.
Intravenous Infusion Procedure
-
Acclimatization: Allow the animal to acclimate to the experimental setup to minimize stress-induced physiological changes.
-
Baseline Monitoring: Record baseline hemodynamic parameters (e.g., blood pressure, heart rate) for a sufficient period before starting the infusion.
-
Infusion Initiation:
-
Calculate the infusion rate based on the drug concentration and the desired dose per unit of body weight per unit of time (e.g., units/kg/min).
-
A common clinical infusion rate for vasopressin in septic shock is 0.03 units/minute, which can be adapted for rodent studies.[10] For example, a study in mice used an equivalent dose of 0.00057 Units/kg/min.[5]
-
Program the infusion pump to deliver the calculated rate. The maximum recommended IV infusion volume for rats is 4 ml/kg/hour.[11]
-
-
Hemodynamic Monitoring: Continuously monitor and record hemodynamic parameters throughout the infusion period.[12]
-
Post-Infusion: After the infusion period, continue to monitor the animal to observe the return to baseline values.
Visualization of Pathways and Workflows
This compound (V1a Receptor) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the V1a receptor.
Caption: this compound V1a receptor signaling pathway leading to vasoconstriction.
Experimental Workflow
The diagram below outlines the key steps in conducting an intravenous infusion study of this compound in a rodent model.
Caption: Experimental workflow for intravenous this compound infusion in rodents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Role of vasopressin in current anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Low-dose vasopressin infusion results in increased mortality and cardiac dysfunction following ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DailyMed - VASOPRESSIN injection [dailymed.nlm.nih.gov]
- 8. Method for Single Intravenous Anesthetic Infusion in a Rodent Model [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Vasopressin Infusion Rate Calculator [dosepilot.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Hemodynamic monitoring for 24 h in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ornipressin for Local Hemostasis in Experimental Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor used to achieve local hemostasis in various surgical settings.[1][2][3] By mimicking the action of endogenous vasopressin, this compound effectively constricts blood vessels, primarily capillaries, small arterioles, and venules, thereby reducing blood flow to a specific area.[1][2] This action is particularly valuable in experimental surgery for minimizing blood loss and maintaining a clear surgical field.[2] These notes provide detailed protocols and data for the application of this compound in a research context.
Mechanism of Action
This compound exerts its vasoconstrictive effects primarily through its interaction with V1a vasopressin receptors located on vascular smooth muscle cells.[1] This binding initiates a G-protein coupled receptor signaling cascade. The activated G-protein stimulates phospholipase C, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium ions (Ca2+) from intracellular stores within the sarcoplasmic reticulum.[1] The resulting increase in cytosolic Ca2+ concentration leads to the contraction of smooth muscle cells, causing vasoconstriction and a reduction in local blood flow.[1][4]
Caption: this compound V1a receptor signaling pathway leading to vasoconstriction.
Pharmacokinetics
-
Onset of Action: Following tissue infiltration, the vasoconstrictive effect of this compound begins within approximately three minutes.[2] When applied topically to a debrided area, hemostasis can be observed within 20 seconds.[2]
-
Duration of Action: The hemostatic effects of this compound typically last between 45 and 120 minutes.[2]
Quantitative Data Summary
The following table summarizes quantitative data from studies on the use of this compound for local hemostasis.
| Parameter | Study Details | Anesthesia | This compound Dosage | Results | Reference |
| Efficacy | 262 ENT Operations | Halothane (B1672932) or Enflurane | 2.7 - 3.5 IU (in 10 ml 1% Lidocaine) | Good vasoconstriction in 85-90% of cases. | [5] |
| Diazepam-Fentanyl | Good vasoconstriction in 60-83% of cases. | [5] | |||
| 127 Rhinosurgery Patients | Halothane/Enflurane | 5 IU in 10 ml Lidocaine (B1675312) | Good hemostasis in 86.5% of cases. | [6] | |
| Diazepam-Fentanyl | Good hemostasis in 60% of cases. | [6] | |||
| Hemodynamic Effects | 262 ENT Operations | Halothane or Enflurane | 2.7 - 3.5 IU | Systolic BP: ↓ 10%; Diastolic BP: ↑ 6%. | [5] |
| Diazepam-Fentanyl | Systolic BP: ↑ 23%; Diastolic BP: ↑ 27%. | [5] | |||
| 127 Rhinosurgery Patients | Halothane/Enflurane | 5 IU | Blood pressure and heart rate remained nearly constant. | [6] | |
| Diazepam-Fentanyl | Elevation of blood pressure observed. | [6] | |||
| 169 Patients (Oral Soft Tissue) | Enflurane + Fentanyl | Max dosage 2 IU (diluted to 0.25 IU/ml) | Moderate BP increase in 43% of patients. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Local Infiltration
Objective: To prepare a diluted this compound solution for achieving local hemostasis.
Materials:
-
This compound (e.g., POR-8) solution (typically supplied in IU/ml)
-
Sterile 0.9% sodium chloride (saline) or 1% lidocaine solution
-
Sterile syringes and needles
-
Sterile vials or tubes for dilution
Procedure:
-
Determine the desired final concentration and volume. A commonly used concentration is 5 IU of this compound diluted in 10 to 60 mL of saline or lidocaine.[2][5][6] To minimize cardiovascular risks, a lower maximum dosage of 2 IU, diluted to 0.25 IU/mL, can be considered.[7]
-
Using a sterile syringe, withdraw the calculated volume of this compound concentrate.
-
Transfer the this compound into a sterile vial containing the calculated volume of the diluent (0.9% saline or 1% lidocaine).
-
Gently mix the solution to ensure homogeneity.
-
Label the vial clearly with the drug name, concentration, and date of preparation.
-
Use the prepared solution promptly.
Protocol 2: Application of this compound for Local Hemostasis via Infiltration
Objective: To administer this compound locally to control bleeding in a surgical site.
Materials:
-
Prepared this compound solution
-
Sterile syringes (10 mL or appropriate size)
-
Appropriate gauge needles for infiltration
-
Anesthetized animal model
-
Cardiovascular monitoring equipment (ECG, blood pressure monitor)
Procedure:
-
Animal Preparation: Ensure the experimental animal is properly anesthetized and physiologically stable.
-
Monitoring: Initiate baseline cardiovascular monitoring, including heart rate and blood pressure, before administration.[6][7]
-
Infiltration: Using a sterile syringe and needle, slowly infiltrate the prepared this compound solution into the tissues surrounding the intended surgical site.
-
Waiting Period: Allow a waiting period of 10 to 20 minutes between the infiltration and the start of the surgical procedure to permit the vasoconstrictive effect to reach its peak.[5]
-
Surgical Procedure: Proceed with the surgery, observing the degree of hemostasis in the surgical field.
-
Continuous Monitoring: Continue to monitor the animal's cardiovascular parameters throughout the procedure for any significant changes, such as hypertension or bradycardia.[6][8]
-
Post-Procedure: Continue monitoring during the recovery period as the effects of this compound diminish over 45 to 120 minutes.[2]
Caption: Experimental workflow for using this compound for local hemostasis.
Application Considerations
-
Comparison to Epinephrine (B1671497): this compound's local vasoconstrictor effect is considered nearly equivalent to that of epinephrine.[2] However, it is often recommended over epinephrine during inhalational anesthesia due to a lower incidence of adverse cardiovascular effects.[5]
-
Adverse Effects: Researchers must be aware of potential side effects. The most common are changes in blood pressure and heart rate (bradycardia).[6][8] High concentrations or rapid administration can lead to significant hypertension.[6][8] Myocardial depression secondary to coronary vasoconstriction has also been observed.[9]
-
Drug Interactions: The hypertensive effect of this compound can be potentiated when used in combination with other vasoconstrictors or certain local anesthetics like lidocaine.[4][10] Careful dose consideration is required in such cases.
-
Anesthesia Influence: The hemodynamic response to this compound can be significantly influenced by the type of general anesthesia used. For instance, a more pronounced increase in blood pressure is observed with diazepam-fentanyl anesthesia compared to inhalational agents like halothane or enflurane.[5][6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]
- 3. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. [POR 8 (this compound). Local vasoconstrictive effect and hemodynamic activity during surgery in ENT clinics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as vasoconstrictor in rhinosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Undesirable effects following the local injection of this compound during general anesthesia: can the risk be lessened? A prospective study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Ornipressin in Septic Shock Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin, a synthetic analogue of vasopressin, demonstrates a strong affinity for vasopressin V1a receptors, leading to potent vasoconstrictive effects.[1] While specific dosage calculations for this compound in septic shock animal models are not extensively documented in publicly available literature, its mechanism of action aligns it with other V1a receptor agonists like Arginine Vasopressin (AVP) and Selepressin, which have been studied more thoroughly. These application notes and protocols provide a comprehensive overview of the use of V1a agonists in preclinical septic shock research, offering guidance on dosage, administration, and experimental design based on available data for related compounds.
Disclaimer: The following protocols and dosage ranges are synthesized from preclinical studies involving various V1a agonists. Researchers should consider these as a starting point and optimize dosages for their specific animal model and experimental conditions.
Signaling Pathway of V1a Receptor Agonists
This compound and other V1a agonists exert their vasoconstrictive effects through the activation of the V1a receptor, a G-protein coupled receptor (GPCR). Upon ligand binding, the receptor activates the Gq/11 protein, initiating a downstream signaling cascade that ultimately leads to smooth muscle contraction.
References
Application Notes and Protocols for Langendorff Isolated Heart Perfusion with Ornipressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a powerful ex vivo technique for investigating cardiac physiology and pharmacology in a controlled environment, free from systemic influences.[1][2][3] This application note provides a detailed protocol for utilizing the Langendorff apparatus to study the effects of Ornipressin, a potent synthetic analog of vasopressin, on cardiac function. This compound's primary action is vasoconstriction, mediated through vasopressin V1a receptors.[4][5][6] Understanding its direct cardiac effects is crucial for its clinical use and for the development of novel cardiovascular drugs.
These protocols and notes will guide researchers through the preparation of the isolated heart, the administration of this compound, and the measurement of key cardiac functional parameters. The provided data and signaling pathway diagrams will aid in the interpretation of experimental results.
Data Presentation: Effects of this compound on Isolated Perfused Heart
The following tables summarize the quantitative effects of this compound on key cardiac parameters as observed in Langendorff-perfused heart preparations. These tables are compiled from studies investigating the impact of this compound and the closely related hormone, vasopressin.
Table 1: Dose-Dependent Effects of this compound on Cardiac Function (Constant Pressure Perfusion)
| This compound Concentration (IU/L) | Coronary Flow (CF) | Heart Rate (HR) | Systolic Left Ventricular Pressure (LVP) | Myocardial O2 Consumption (MVO2) |
| 0.05 | ↓ | ↓ | ↓ | ↓ |
| 0.1 | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| 0.25 | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| 0.5 | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ |
| 1.0 | ↓↓↓↓↓ | ↓↓↓↓↓ | ↓↓↓↓↓ | ↓↓↓↓↓ |
| Data synthesized from a study on isolated guinea pig hearts.[4] The number of arrows indicates the magnitude of the decrease. |
Table 2: Effects of this compound on Cardiac Parameters (Constant Flow Perfusion)
| This compound Concentration (IU/L) | Coronary Perfusion Pressure | Heart Rate (HR) | Systolic Left Ventricular Pressure (LVP) | Myocardial O2 Consumption (MVO2) |
| 0.05 | ↑ | No significant change | No significant change | ↑ |
| 0.1 | ↑↑ | No significant change | No significant change | ↑↑ |
| 0.25 | ↑↑↑ | No significant change | ↓ (at higher concentrations) | ↑↑↑ |
| 0.5 | ↑↑↑↑ | No significant change | ↓ | ↑↑↑↑ |
| 1.0 | ↑↑↑↑↑ | No significant change | ↓↓ | ↑↑↑↑↑ (up to 27 ± 6%) |
| Data synthesized from a study on isolated guinea pig hearts.[4] The number of arrows indicates the magnitude of the increase or decrease. |
Table 3: General Hemodynamic Effects of this compound (In Vivo Animal Study for Context)
| Parameter | Change |
| Myocardial Blood Flow | ↓ by 32% |
| Coronary Vascular Resistance | ↑ by 112% |
| Cardiac Output | ↓ by 44% |
| Total Peripheral Resistance | ↑ by 159% |
| Ejection Fraction | ↓ by 35% |
| Left Ventricular End-Diastolic Pressure | ↑ by 68% |
| Data from a study on anesthetized dogs, providing context on the systemic effects of this compound.[5] |
Experimental Protocols
I. Preparation of Krebs-Henseleit Buffer
Objective: To prepare the physiological salt solution for heart perfusion.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄·7H₂O
-
NaHCO₃
-
CaCl₂·2H₂O
-
Glucose
-
Heparin
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
pH meter
Procedure:
-
Dissolve the following salts in 1 liter of distilled water to the final concentrations: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄·7H₂O, 25 mM NaHCO₃, 2.5 mM CaCl₂·2H₂O, and 11 mM Glucose.
-
Continuously bubble the solution with carbogen gas for at least 30 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.[1]
-
Warm the buffer to 37°C before use.
II. Langendorff Isolated Heart Perfusion Protocol
Objective: To isolate a rodent heart and establish retrograde perfusion.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments (scissors, forceps, hemostats)
-
Langendorff apparatus
-
Ice-cold Krebs-Henseleit buffer
-
Suture thread
Procedure:
-
Anesthesia and Heparinization: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.[1]
-
Thoracotomy and Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart by cutting the major vessels, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and preserve myocardial tissue.[7]
-
Aortic Cannulation: Identify the aorta and carefully trim away excess tissue. Securely mount the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system. Ligate the aorta onto the cannula with suture thread.[8]
-
Initiate Perfusion: Begin retrograde perfusion with the oxygenated, warmed Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 13-15 ml/min for a rat heart).[7][9] The heart should resume spontaneous beating.
-
Left Ventricular Pressure Measurement: Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle through the mitral valve via an incision in the left atrium. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.[10]
-
Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experimental protocol. During this time, monitor and record baseline parameters such as heart rate, coronary flow, and left ventricular developed pressure (LVDP).[1]
III. This compound Administration Protocol
Objective: To administer this compound and record its effects on cardiac function.
Materials:
-
This compound stock solution
-
Perfusion buffer
-
Infusion pump (for continuous administration) or syringe (for bolus injection)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in distilled water. Further dilute the stock solution with Krebs-Henseleit buffer to the desired final concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).[4]
-
Administration:
-
Dose-Response (Constant Pressure): Following the stabilization period, introduce this compound into the perfusion buffer at increasing concentrations. Allow the heart to reach a steady state at each concentration before recording data.
-
Dose-Response (Constant Flow): Maintain a constant coronary flow and introduce this compound into the perfusate at increasing concentrations. Monitor the changes in coronary perfusion pressure and other cardiac parameters.[4]
-
-
Data Acquisition: Continuously record the following parameters throughout the experiment:
-
Heart Rate (HR)
-
Coronary Flow (CF) (if not constant)
-
Coronary Perfusion Pressure (CPP) (if flow is constant)
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Calculate Left Ventricular Developed Pressure (LVDP = LVSP - LVEDP)
-
Calculate the rate-pressure product (RPP = HR x LVDP)
-
Mandatory Visualizations
Experimental Workflow Diagram```dot
Caption: this compound signaling via the V1a receptor in cardiac cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 8. youtube.com [youtube.com]
- 9. SutherlandandHearse [southalabama.edu]
- 10. diacomp.org [diacomp.org]
Application of Ornipressin in the Study of Functional Renal Failure
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Functional renal failure, particularly in the context of advanced liver cirrhosis (hepatorenal syndrome), is characterized by severe renal vasoconstriction and a reduction in renal blood flow, leading to impaired kidney function in the absence of intrinsic renal pathology. Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor that has been investigated as a therapeutic and research tool in this condition. It primarily acts on vasopressin V1a receptors in the systemic circulation, causing vasoconstriction and an increase in mean arterial pressure. Paradoxically, this systemic effect can lead to an improvement in renal hemodynamics and function in patients with functional renal failure.[1][2][3] These notes provide an overview of the application of this compound in studying this condition, complete with experimental protocols and data.
Mechanism of Action
This compound exerts its effects by binding to vasopressin receptors. Its primary target is the V1a receptor, a G protein-coupled receptor found on vascular smooth muscle cells.[4][5] Activation of the V1a receptor triggers a signaling cascade involving the activation of phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[4][5] In the context of functional renal failure in cirrhosis, the systemic vasoconstriction induced by this compound is thought to counteract the splanchnic vasodilation characteristic of this condition. This leads to a redistribution of blood volume, an increase in effective arterial blood volume, and a subsequent improvement in renal perfusion.[1][2][3] this compound also has a minor effect on V2 receptors in the renal collecting ducts, which can promote water reabsorption.[4]
Signaling Pathway of this compound via V1a Receptor
Caption: this compound V1a receptor signaling pathway leading to vasoconstriction.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound infusion on renal and systemic hemodynamics in patients with decompensated cirrhosis and functional renal failure.
| Parameter | Baseline (Mean) | During this compound Infusion (Mean) | Percentage Change |
| Renal Function | |||
| Inulin (B196767) Clearance (mL/min) | 20 | 33 | +65%[1][3] |
| Para-aminohippuric Acid Clearance (mL/min) | 185 | 276 | +49%[1][3] |
| Urine Volume (mL/h) | 51 | 74 | +45%[1][3] |
| Sodium Excretion (µmol/min) | 13 | 46.7 | +259%[1][3] |
| Fractional Sodium Excretion (%) | 0.23 | 0.53 | +130%[1][3] |
| Systemic Hemodynamics | |||
| Mean Arterial Pressure (mmHg) | 75 | 88 | +17% |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 883 | 1413 | +60%[1] |
| Renal Vascular Resistance (dyn·s·cm⁻⁵) | 32,500 | 23,700 | -27%[1] |
| Renal Blood Flow (mL/min) | 295 | 425 | +44%[1] |
| Renal Fraction of Cardiac Output (%) | 2.3 | 4.7 | +104%[1] |
| Hormonal Levels | |||
| Plasma Noradrenaline (ng/mL) | 2.08 | 1.13 | -46%[1] |
| Plasma Renin Activity (ng·mL⁻¹·h⁻¹) | 27.6 | 14.2 | -49%[1] |
Experimental Protocols
The following is a representative protocol for studying the effects of this compound on functional renal failure, based on published studies.[1][2][3]
1. Subject Selection and Preparation:
-
Inclusion Criteria: Patients with decompensated liver cirrhosis and deteriorating renal function (e.g., serum creatinine (B1669602) > 1.5 mg/dL and/or creatinine clearance < 40 mL/min).
-
Exclusion Criteria: Evidence of intrinsic renal disease, urinary tract obstruction, recent use of nephrotoxic drugs, or cardiovascular contraindications to vasoconstrictor therapy.[4]
-
Preparation: Subjects should be euvolemic and should discontinue diuretics and other vasoactive medications for a specified period before the study. A baseline period of observation is necessary to establish stable renal function parameters.
2. Experimental Workflow:
Caption: Experimental workflow for studying the effects of this compound.
3. Detailed Methodologies:
-
Renal Function Assessment:
-
Glomerular Filtration Rate (GFR): Measured by the clearance of inulin. A priming dose of inulin is administered, followed by a continuous intravenous infusion to maintain a constant plasma concentration. Urine is collected over timed intervals (e.g., 30-60 minutes) via an indwelling bladder catheter. Blood samples are drawn at the midpoint of each urine collection period. GFR is calculated as (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
Effective Renal Plasma Flow (ERPF): Measured by the clearance of para-aminohippuric acid (PAH), administered concurrently with inulin. ERPF is calculated as (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration.
-
Renal Blood Flow (RBF): Calculated from ERPF and hematocrit: RBF = ERPF / (1 - Hematocrit).
-
Renal Vascular Resistance (RVR): Calculated as (Mean Arterial Pressure / RBF) × 80.
-
-
Hemodynamic Monitoring:
-
Mean Arterial Pressure (MAP) and Heart Rate (HR) should be continuously monitored using an intra-arterial catheter.
-
Cardiac output can be measured by thermodilution or other standard techniques to calculate systemic vascular resistance (SVR).
-
-
This compound Administration:
-
Biochemical Analyses:
-
Blood and urine samples are analyzed for sodium, potassium, creatinine, and osmolality.
-
Plasma samples are analyzed for renin activity and noradrenaline concentrations using radioimmunoassay or other sensitive methods.
-
Expected Outcomes and Interpretation
Infusion of this compound in a model of functional renal failure is expected to produce the following changes:
-
Improved Renal Function: An increase in GFR, ERPF, urine output, and sodium excretion.[1][2][3] This is attributed to the reversal of renal vasoconstriction and improved renal perfusion.
-
Systemic Hemodynamic Changes: An increase in MAP and SVR, reflecting the systemic vasoconstrictor effect of this compound.[1][2]
-
Hormonal Modulation: A decrease in the elevated plasma levels of renin and noradrenaline, indicating a reduction in the activation of the renin-angiotensin-aldosterone system and the sympathetic nervous system.[1][2]
These findings support the hypothesis that systemic vasoconstriction can ameliorate the pathophysiology of functional renal failure by improving effective circulating blood volume and reducing the activity of endogenous vasoconstrictor systems that pathologically target the renal circulation.
Safety Considerations
This compound is a potent vasoconstrictor and should be used with caution. Potential side effects include excessive hypertension, bradycardia, and peripheral ischemia.[4][5] Continuous monitoring of cardiovascular parameters is essential during its administration. Its use should be avoided in patients with severe coronary artery disease or peripheral vascular disease.[4]
References
- 1. This compound in the treatment of functional renal failure in decompensated liver cirrhosis. Effects on renal hemodynamics and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Ornipressin in Animal Models of Liver Cirrhosis and Portal Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor that acts primarily on the vasopressin V1a receptors located on vascular smooth muscle cells.[1][2] Its ability to reduce blood flow in specific vascular beds has made it a subject of interest in conditions characterized by localized vasodilation and hemorrhage, such as portal hypertension, a major complication of liver cirrhosis.[1] In patients with decompensated cirrhosis, this compound has been shown to improve renal function and reverse the hyperdynamic circulation associated with the condition.[3][4]
These application notes provide a summary of the use of this compound and related vasopressin analogues in preclinical animal models of liver cirrhosis and portal hypertension, offering insights into its mechanism of action, hemodynamic effects, and potential therapeutic applications. Detailed protocols for inducing relevant animal models and investigating the effects of this compound are also presented.
Mechanism of Action
This compound exerts its vasoconstrictive effects by binding to V1a receptors on vascular smooth muscle cells.[1] This interaction initiates a G-protein coupled signaling cascade that results in smooth muscle contraction and a reduction in blood flow.[1][2]
Signaling Pathway of this compound
Caption: this compound V1a receptor signaling cascade.
Quantitative Data from Preclinical and Clinical Studies
While specific data on this compound in animal models of liver cirrhosis is limited, studies on vasopressin and its analogues in both animal models and human patients with cirrhosis provide valuable insights into the expected hemodynamic effects.
Table 1: Hemodynamic Effects of Vasopressin Analogues in Liver Cirrhosis and Portal Hypertension
| Parameter | Animal Model/ Patient Population | Drug | Dose | Key Findings | Reference |
| Portal Venous Pressure | Cirrhotic Rats (BDL) | Arginine Vasopressin | 10⁻¹⁰ - 3x10⁻⁷ M | Significant increase in perfusion pressure of collaterals. | [5] |
| Portal Pressure | Cirrhotic Patients | Vasopressin | 0.4 U/min IV | -36% reduction in portal pressure. | [6] |
| Portal Venous Pressure | Cirrhotic Patients | Vasopressin | 0.2 U/min | -9.6% reduction in free portal venous pressure. | [7] |
| Systemic Vascular Resistance | Patients with Decompensated Cirrhosis | This compound | 6 IU/h for 4 hours | +60% increase in systemic vascular resistance. | [3] |
| Renal Vascular Resistance | Patients with Decompensated Cirrhosis | This compound | 6 IU/h for 4 hours | -27% decrease in renal vascular resistance. | [3] |
| Renal Blood Flow | Patients with Decompensated Cirrhosis | This compound | 6 IU/h for 4 hours | +44% increase in renal blood flow. | [3] |
| Cardiac Output | Cirrhotic Patients | Vasopressin | 0.4 U/min IV | -23% reduction in cardiac output. | [6] |
| Mean Arterial Pressure | Cirrhotic Patients | Vasopressin | 0.4 U/min IV | +20% increase in mean arterial pressure. | [6] |
BDL: Bile Duct Ligation
Experimental Protocols
Animal Models of Liver Cirrhosis and Portal Hypertension
The choice of animal model is critical and should align with the specific research question. Common models include chemical induction (carbon tetrachloride or thioacetamide) and surgical induction (partial portal vein ligation or bile duct ligation).[8][9][10]
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Cirrhosis in Rats
This model is widely used to induce cirrhosis that shares pathological features with human alcoholic cirrhosis.[11][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
Phenobarbital (B1680315) (optional, to enhance CCl₄ metabolism)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week.
-
Induction:
-
Prepare a 50% (v/v) solution of CCl₄ in olive or corn oil.
-
Administer the CCl₄ solution via intraperitoneal injection or oral gavage at a dose of 1-2 mL/kg body weight, twice a week.
-
To accelerate cirrhosis development, phenobarbital can be added to the drinking water (0.3 g/L) for one week prior to and during CCl₄ administration.[12]
-
-
Duration: Continue CCl₄ administration for 8-12 weeks to establish stable cirrhosis and portal hypertension.
-
Monitoring: Monitor animal health regularly (body weight, activity, signs of distress). Ascites may develop in later stages.
-
Confirmation of Cirrhosis: At the end of the induction period, confirm cirrhosis through histological analysis of liver tissue (e.g., H&E and Sirius Red staining for fibrosis) and measurement of portal pressure.
Protocol 2: Partial Portal Vein Ligation (PPVL) in Rats
This model induces pre-hepatic portal hypertension and the development of a hyperdynamic circulatory state.[9]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 3-0 silk)
-
Blunt-tipped needle (e.g., 20-gauge)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdominal area for aseptic surgery.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal organs.
-
Portal Vein Isolation: Gently isolate the portal vein from the surrounding tissues.
-
Ligation:
-
Place a 3-0 silk ligature around the portal vein.
-
Place a 20-gauge blunt-tipped needle alongside the portal vein.
-
Tie the ligature securely around the portal vein and the needle.
-
Carefully remove the needle to create a calibrated stenosis of the portal vein.
-
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor for recovery. Portal hypertension and a hyperdynamic state typically develop within 1-2 weeks.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound evaluation in animal models.
Protocol 3: Investigation of this compound Effects on Hemodynamics in Cirrhotic Rats
Materials:
-
Cirrhotic rats (prepared as in Protocol 1 or 2)
-
This compound
-
Saline (vehicle)
-
Anesthetic
-
Pressure transducer and recording system
-
Catheters (e.g., PE-50 tubing)
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the cirrhotic rat.
-
Catheterization:
-
Insert a catheter into the carotid artery for measurement of mean arterial pressure (MAP) and heart rate.
-
Perform a laparotomy and insert a catheter into a branch of the superior mesenteric vein, advancing it to the portal vein for portal pressure measurement.
-
Insert a catheter into the jugular vein for drug infusion.
-
-
Baseline Measurements: Allow the animal to stabilize and record baseline hemodynamic parameters for at least 30 minutes.
-
This compound Administration:
-
Administer this compound as a continuous intravenous infusion at a clinically relevant dose (e.g., extrapolated from human studies, such as the 6 IU/h dose, and adjusted for the animal's weight).[3]
-
The control group should receive an equivalent volume of saline.
-
-
Data Recording: Continuously record hemodynamic parameters throughout the infusion period.
-
Data Analysis: Calculate the percentage change from baseline for each parameter and compare the this compound-treated group with the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound and other vasopressin analogues hold promise for the management of portal hypertension and its complications due to their potent vasoconstrictive effects on the splanchnic circulation. The animal models and experimental protocols described here provide a framework for further preclinical investigation into the efficacy and safety of this compound in this setting. Such studies are crucial for elucidating its precise hemodynamic effects and for guiding the design of future clinical trials.
References
- 1. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
- 3. This compound in the treatment of functional renal failure in decompensated liver cirrhosis. Effects on renal hemodynamics and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of vasopressin on portal-systemic collaterals of cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of vasopressin, alone and in combination with nitroprusside, in patients with liver cirrhosis and portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portal and systemic effects of selective infusion of vasopressin into the superior mesenteric artery in cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects are model specific in animal models of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased blood flow through the portal system in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasopressin gene expression in rats with experimental cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Ornipressin V1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vasopressin V1a receptor (V1aR), a member of the G-protein coupled receptor (GPCR) family, is a key regulator of vasoconstriction, and plays a significant role in various physiological processes. Ornipressin, a synthetic analogue of vasopressin, is a potent agonist for the V1a receptor and is utilized for its vasoconstrictive properties. The development of novel and selective V1a receptor agonists is of great interest for therapeutic applications. This document provides detailed protocols for cell-based assays designed to screen and characterize this compound and other V1a receptor agonists. The primary assay described is the calcium flux assay, a robust method for measuring the activation of Gq-coupled receptors like the V1a receptor.
V1a Receptor Signaling Pathway
The V1a receptor is a Gq-protein coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a hallmark of V1a receptor activation and can be quantitatively measured using calcium-sensitive fluorescent dyes.
V1a Receptor Signaling Cascade
Quantitative Data for V1a Receptor Agonists
The following table summarizes the potency of known V1a receptor agonists determined by calcium flux assays in CHO (Chinese Hamster Ovary) cells stably expressing the human V1a receptor.
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| Arginine Vasopressin (AVP) | CHO-hV1aR | Calcium Flux | 1.13 | [1] |
| Arginine Vasopressin (AVP) | HiTSeeker AVPR1A | Calcium Flux | 2.1 | [2] |
| Invopressin (Partial Agonist) | Not Specified | Not Specified | 1.0 | |
| This compound | CHO-hV1aR | Calcium Flux | To be determined by user | |
| Selepressin | CHO-hV1aR | Calcium Flux | To be determined by user |
Experimental Protocols
Calcium Flux Assay Using a FLIPR® System
This protocol describes a no-wash, fluorescence-based calcium flux assay for screening V1a receptor agonists in a 384-well format using Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor (CHO-hV1aR).
Materials:
-
CHO-hV1aR cells
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black-wall, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene (B1209903) plates.
-
Calcium-sensitive dye (e.g., Fluo-8® AM, Calcium 6 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage from cells like CHO).
-
This compound and other test compounds.
-
Arginine Vasopressin (AVP) as a reference agonist.
-
FLIPR® Tetra or similar fluorescence kinetic plate reader.
Procedure:
-
Cell Plating:
-
Harvest CHO-hV1aR cells from culture flasks using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend in fresh culture medium to the desired concentration.
-
Seed the cells into 384-well black-wall, clear-bottom plates at a density of 15,000 - 25,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using probenecid, add it to the dye solution at this stage.
-
Remove the cell plates from the incubator.
-
Add 25 µL of the dye loading solution to each well of the cell plate (for a total volume of 50 µL).
-
Incubate the plates at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound, the reference agonist (AVP), and other test compounds in Assay Buffer in a separate 384-well compound plate. The final concentration in the assay well should be considered (typically a 4X or 5X stock is prepared).
-
-
Measurement of Calcium Flux:
-
Set the FLIPR® instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-8®).
-
Program the instrument to add a specified volume (e.g., 12.5 µL of a 5X compound stock) from the compound plate to the cell plate.
-
Initiate the kinetic read. The instrument will measure the baseline fluorescence for a set period (e.g., 10-20 seconds) before the automated addition of the compounds.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of a maximal concentration of the reference agonist (AVP) and a vehicle control.
-
Plot the normalized response versus the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
-
References
Application Notes and Protocols for Ornipressin in Coronary Circulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin, also known as 8-ornithine-vasopressin (POR-8), is a synthetic analog of the naturally occurring hormone vasopressin.[1][2] It is a potent vasoconstrictor used clinically in combination with local anesthetics to reduce bleeding.[3] In cardiovascular research, this compound serves as a valuable tool for investigating the mechanisms of coronary artery constriction and its impact on myocardial function. Its primary mechanism of action involves binding to V1a vasopressin receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction.[2][4]
The administration of this compound in experimental settings induces significant, dose-dependent changes in cardiovascular hemodynamics. These include a marked increase in coronary vascular resistance, a decrease in coronary blood flow, and subsequent effects on myocardial oxygen supply and demand.[1][5] Consequently, this compound can be used to model conditions of reduced coronary perfusion and myocardial ischemia.[3][6] Understanding its effects is crucial, especially when considering its clinical use in patients who may have compromised coronary reserve.[3]
These notes provide detailed protocols for administering this compound in both ex vivo and in vivo models to study its effects on coronary circulation, along with data tables for reference and diagrams illustrating key pathways and workflows.
Signaling Pathway of this compound in Vascular Smooth Muscle
This compound exerts its vasoconstrictive effects primarily through the V1a receptor, a G-protein coupled receptor (GPCR).[2] The binding of this compound to the V1a receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.[2]
Data Presentation: Hemodynamic Effects of this compound
The following tables summarize quantitative data from experimental studies, illustrating the effects of this compound on key cardiovascular parameters.
Table 1: Effects of this compound in an Isolated Perfused Guinea Pig Heart (Constant Pressure Perfusion) [3]
| This compound Conc. (IU/L) | Coronary Flow (% of Baseline) | Heart Rate (% of Baseline) | Left Ventricular Pressure (% of Baseline) | Myocardial O₂ Consumption (% of Baseline) |
| 0.05 | 90 ± 2 | 98 ± 1 | 97 ± 2 | 92 ± 2 |
| 0.1 | 82 ± 3 | 96 ± 2 | 94 ± 3 | 85 ± 3 |
| 0.25 | 65 ± 4 | 92 ± 3 | 88 ± 4 | 70 ± 4 |
| 0.5 | 50 ± 5 | 88 ± 4 | 80 ± 5 | 55 ± 5 |
| 1.0 | 38 ± 5 | 85 ± 4 | 72 ± 6 | 45 ± 6 |
| Data are presented as mean ± SEM. Concentrations are in International Units per Liter (1 IU = 2.8 µg). |
Table 2: Systemic and Coronary Hemodynamic Effects of an Intravenous Bolus of this compound (0.03 U/kg) in Anesthetized Dogs [1]
| Parameter | Baseline (Mean ± SD) | Post-Ornipressin (Max Change) | % Change from Baseline |
| Systolic Arterial Pressure (mmHg) | 124 ± 15 | 165 ± 20 | +33% |
| Diastolic Arterial Pressure (mmHg) | 80 ± 10 | 111 ± 12 | +39% |
| Cardiac Output (L/min) | 2.5 ± 0.6 | 1.4 ± 0.4 | -44% |
| Total Peripheral Resistance (dyn·s·cm⁻⁵) | 4100 ± 800 | 10600 ± 2500 | +159% |
| Myocardial Blood Flow (mL/min) | 47 ± 8 | 32 ± 6 | -32% |
| Coronary Vascular Resistance (mmHg·min·mL⁻¹) | 1.8 ± 0.4 | 3.8 ± 0.9 | +112% |
| Left Ventricular End-Diastolic Pressure (mmHg) | 5 ± 2 | 8.4 ± 3 | +68% |
| Ejection Fraction (%) | 52 ± 7 | 34 ± 6 | -35% |
| Maximum changes were typically observed within 3-5 minutes after administration.[1] |
Experimental Protocols
Protocol 1: Ex Vivo Isolated Heart Perfusion (Langendorff Model)
This protocol is adapted from studies on isolated guinea pig hearts and is designed to assess the direct effects of this compound on coronary vasculature and myocardial function, independent of systemic hemodynamic influences.[3]
1. Objective: To measure the dose-dependent effects of this compound on coronary flow, heart rate, left ventricular pressure, and myocardial oxygen consumption at constant perfusion pressure.
2. Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (gassed with 95% O₂, 5% CO₂), maintained at 37°C
-
This compound stock solution (e.g., 100 IU/L in saline)
-
Pressure transducer and data acquisition system
-
Flow probe
-
Oxygen electrodes for measuring pO₂ in perfusate and coronary effluent
3. Methodology:
-
Heart Isolation: Anesthetize a guinea pig and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Secure the cannula to prevent leakage.
-
Perfusion: Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady coronary flow and heart rate are achieved.
-
Baseline Measurements: Record baseline values for coronary flow, heart rate, and left ventricular developed pressure (LVDP) via a balloon catheter inserted into the left ventricle. Measure pO₂ in the aortic inflow and coronary effluent (collected from the pulmonary artery) to calculate myocardial oxygen consumption (MVO₂).
-
This compound Administration: Introduce this compound into the perfusate to achieve final concentrations, starting from the lowest dose (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).[3] Administer each concentration for a set period (e.g., 10 minutes) or until a stable response is observed.
-
Data Collection: Continuously record all parameters throughout the experiment.
-
Washout: Perfuse with this compound-free buffer between concentrations if assessing recovery.
Protocol 2: In Vivo Anesthetized Large Animal Model
This protocol, based on studies in dogs and pigs, allows for the investigation of this compound's effects on coronary circulation within the context of a complete physiological system.[1][7][8]
1. Objective: To measure the effects of intravenously administered this compound on systemic hemodynamics, myocardial blood flow, and cardiac function.
2. Materials:
-
Large animal (e.g., mongrel dog, domestic pig)
-
Anesthetic agents (e.g., enflurane, N₂O/O₂)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
Catheters for intravascular pressure measurement (e.g., saline-filled, catheter-tip manometer)
-
Thermodilution catheter for cardiac output measurement
-
Coronary flow probe (e.g., transit-time flowmeter, Pitot catheter)
-
Data acquisition system
-
This compound solution for intravenous administration
3. Methodology:
-
Animal Preparation: Anesthetize the animal, intubate, and begin mechanical ventilation.
-
Surgical Instrumentation:
-
Place saline-filled catheters in the femoral artery and vein for blood pressure monitoring and drug administration.
-
Perform a thoracotomy to expose the heart.
-
Insert a catheter-tip manometer into the left ventricle to measure LV pressure and dP/dt.[1]
-
Place a thermodilution catheter in the pulmonary artery to measure cardiac output.
-
Position a flow probe around a major coronary artery (e.g., left anterior descending or circumflex) to measure myocardial blood flow.[5]
-
-
Stabilization: Allow the animal to stabilize after surgery until hemodynamic parameters are steady.
-
Baseline Measurements: Record all baseline hemodynamic and cardiovascular parameters for at least 15-20 minutes.
-
This compound Administration:
-
Data Collection: Continuously record all parameters. For bolus administration, monitor for a defined period (e.g., 60-90 minutes) to capture the peak effect and subsequent recovery.[1]
-
Data Analysis: Analyze the data to determine the maximum change from baseline for each parameter and the time course of the effects.
References
- 1. [this compound (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Coronary vasoconstriction produced by vasopressin in anesthetized goats. Role of vasopressin V1 and V2 receptors and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coronary vasoconstriction induced by vasopressin. Production of myocardial ischemia in dogs by constriction of nondiseased small vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of nitroglycerin on this compound (POR 8)-induced systemic and cardiovascular circulatory changes. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin impairs brain, heart and kidney perfusion: an experimental study in pigs after transient myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ornipressin-Induced Peripheral Ischemia in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage Ornipressin-induced peripheral ischemia in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced peripheral ischemia?
A1: this compound is a potent synthetic analog of vasopressin that selectively binds to V1a receptors on vascular smooth muscle cells.[1][2][3] This binding activates a G-protein coupled receptor cascade, leading to the activation of phospholipase C.[2][3] Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentration.[1][2][3] This elevated calcium leads to smooth muscle contraction and potent vasoconstriction, which can significantly reduce blood flow to peripheral tissues, causing ischemia.[1][2][3]
Q2: What are the common signs of this compound-induced peripheral ischemia in animal models?
A2: In animal models, signs of peripheral ischemia after this compound administration can include a visible change in tissue color (e.g., blanching, cyanosis, or a deep red, maroon, or purple discoloration), decreased skin temperature in the affected area, and in severe cases, the development of edema, blistering, and tissue necrosis.[4] Quantitative assessment can be performed using techniques like Laser Doppler Flowmetry, which will show a significant reduction in blood perfusion.[5]
Q3: What are the key considerations when designing an experiment to study this compound-induced peripheral ischemia?
A3: Key considerations include the choice of animal model, the dose and route of administration of this compound, the method for assessing ischemia, and the selection and timing of administration of any potential preventative agents. It is crucial to establish a reproducible model of ischemia with clear endpoints for evaluation. Ethical considerations and appropriate animal care are paramount, including the use of anesthesia and analgesia to minimize pain and distress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate in experimental animals | - this compound dose is too high, causing systemic cardiovascular collapse. - Anesthesia protocol is not well-tolerated. - Inadequate fluid resuscitation leading to hypovolemia.[6] | - Perform a dose-ranging study to determine the optimal dose of this compound that induces ischemia without causing excessive mortality. - Refine the anesthesia protocol, ensuring adequate monitoring of vital signs. - Administer appropriate fluid and electrolyte replacement therapy to maintain plasma volume.[6] |
| Inconsistent or no signs of peripheral ischemia | - this compound dose is too low. - Incorrect route of administration (e.g., subcutaneous vs. intravenous). - Individual animal variability in response. | - Increase the this compound dose incrementally. - Ensure the intended route of administration is consistently achieved. Intravenous or intra-arterial administration will have a more immediate and potent effect. - Increase the number of animals per group to account for biological variability. |
| Difficulty in quantifying the degree of ischemia | - The chosen measurement technique is not sensitive enough. - Improper use of the measurement device. - Timing of measurement is not optimal. | - Utilize a sensitive and quantitative method such as Laser Doppler Flowmetry or Laser Doppler Perfusion Imaging.[5][7][8][9][10] - Ensure proper training and calibration of the equipment. For Laser Doppler, ensure the probe is perpendicular to the tissue surface.[5] - Perform measurements at multiple time points after this compound administration to capture the peak ischemic effect. |
| Preventative agent shows no efficacy | - The dose of the preventative agent is too low. - The timing of administration is not optimal (e.g., administered after irreversible tissue damage has occurred). - The mechanism of the preventative agent does not counteract the V1a receptor-mediated pathway of this compound. | - Conduct a dose-response study for the preventative agent. - Administer the preventative agent prior to or concurrently with this compound. - Select a preventative agent with a targeted mechanism, such as a V1a receptor antagonist or an alpha-adrenergic blocker like phentolamine (B1677648). |
Data Presentation
Table 1: Hemodynamic Effects of this compound in a Canine Model
| Parameter | Baseline (Mean ± SD) | Post-Ornipressin (0.03 U/kg IV) (Mean ± SD) | Percentage Change |
| Systolic Arterial Pressure | 120 ± 15 mmHg | 159.6 ± 20 mmHg | +33% |
| Diastolic Arterial Pressure | 80 ± 10 mmHg | 111.2 ± 14 mmHg | +39% |
| Cardiac Output | 2.5 ± 0.5 L/min | 1.4 ± 0.3 L/min | -44% |
| Total Peripheral Resistance | 48 ± 8 units | 124.3 ± 21 units | +159% |
| Myocardial Blood Flow | 100 ± 20 mL/min | 68 ± 15 mL/min | -32% |
| Coronary Vascular Resistance | 1.2 ± 0.3 units | 2.54 ± 0.6 units | +112% |
Data synthesized from an experimental study in anesthetized mongrel dogs.[11]
Experimental Protocols
Protocol 1: Induction of Peripheral Ischemia in a Rat Tail Model
Objective: To induce a consistent and measurable model of peripheral ischemia in the rat tail using this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound solution (e.g., 0.1 IU/mL in sterile saline)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Laser Doppler Flowmetry system with a tail probe
-
Heating pad to maintain body temperature
-
Intravenous (IV) catheter for tail vein administration
Procedure:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Place the rat on a heating pad to maintain a core body temperature of 37°C.
-
Secure the rat in a supine position and place an IV catheter in the lateral tail vein.
-
Position the Laser Doppler Flowmetry probe on the ventral surface of the tail, approximately 2 cm from the base, and secure it with tape.[5]
-
Allow the animal to stabilize for 5-10 minutes and record baseline blood perfusion for 15 minutes.[5]
-
Administer a bolus injection of this compound via the tail vein catheter. A starting dose of 0.03 U/kg can be used as a reference, with dose adjustments based on pilot studies.[11]
-
Continuously monitor and record tail blood perfusion for at least 60 minutes post-injection.
-
Visually assess the tail for signs of ischemia (pallor, cyanosis) at regular intervals.
-
At the end of the experiment, euthanize the animal using an IACUC-approved method.
-
For histological analysis, collect the tail tissue and fix it in 10% neutral buffered formalin.
Protocol 2: Prevention of this compound-Induced Ischemia with Phentolamine
Objective: To evaluate the efficacy of phentolamine in preventing this compound-induced peripheral ischemia.
Materials:
-
All materials from Protocol 1
-
Phentolamine solution (e.g., 1 mg/mL in sterile saline)
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Divide the animals into experimental groups:
-
Group 1: Vehicle control (saline) followed by this compound.
-
Group 2: Phentolamine followed by this compound.
-
-
Administer a bolus IV injection of phentolamine (e.g., 5-10 mg/kg) or vehicle 15 minutes prior to this compound administration.
-
Administer this compound as described in Protocol 1 (step 6).
-
Continue to monitor and record tail blood perfusion and visual signs of ischemia as described in Protocol 1.
-
Compare the degree of ischemia between the vehicle- and phentolamine-treated groups.
-
Perform euthanasia and tissue collection as described in Protocol 1.
Protocol 3: Histopathological Assessment of Tissue Necrosis
Objective: To evaluate the extent of tissue damage and necrosis following this compound-induced ischemia.
Materials:
-
Formalin-fixed tissue samples from Protocols 1 and 2
-
Standard histology equipment and reagents (paraffin, microtome, glass slides)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Process the formalin-fixed tissue samples and embed them in paraffin.
-
Section the tissue blocks at 5 µm thickness and mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E.
-
Dehydrate and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope.
-
Assess for histopathological changes including:
-
Epidermal shedding
-
Necrosis of vascular endothelial cells
-
Infiltration of inflammatory cells
-
Disruption and degeneration of collagen fibers[1]
-
Nuclear changes (pyknosis, karyorrhexis, karyolysis)
-
-
Use a semi-quantitative scoring system to grade the severity of tissue damage.
Visualizations
Caption: this compound-induced vasoconstriction signaling pathway.
Caption: General experimental workflow for studying this compound-induced ischemia.
Caption: Logical relationship of preventative strategies for this compound-induced ischemia.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. revportcardiol.org [revportcardiol.org]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Using Laser Doppler Imaging and Monitoring to Analyze Spinal Cord Microcirculation in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of hepatic perfusion in rats by laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perfusion assessment in rat spinal cord tissue using photoplethysmography and laser Doppler flux measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [this compound (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent hemodynamic responses to Ornipressin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent hemodynamic responses to Ornipressin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's hemodynamic effects?
This compound is a synthetic analog of vasopressin and acts as a potent agonist for the vasopressin V1a receptor.[1] These receptors are primarily located on vascular smooth muscle cells.[2][3] Binding of this compound to the V1a receptor initiates a signaling cascade that results in vasoconstriction and an increase in systemic vascular resistance, leading to a rise in blood pressure.[2][4]
Q2: What is the expected hemodynamic response to this compound administration?
Typically, this compound administration leads to a dose-dependent increase in systolic and diastolic blood pressure.[5][6] This is accompanied by an increase in total peripheral resistance.[5] However, studies have also reported a potential decrease in cardiac output.[5][7]
Q3: We are observing a weaker than expected pressor response to this compound. What are the potential causes?
Several factors can contribute to a diminished response:
-
Tachyphylaxis/Desensitization: Repeated or continuous administration of this compound can lead to a rapid decrease in responsiveness, a phenomenon known as tachyphylaxis.[8][9] This can be due to receptor internalization or desensitization.[9][10]
-
Anesthesia: The type of anesthetic used can significantly influence the hemodynamic response. For instance, inhalational anesthetics like halothane (B1672932) or enflurane (B1671288) may lead to a different blood pressure response compared to intravenous anesthetics like a diazepam-fentanyl combination.[4][11]
-
Experimental Animal: There can be species and even strain differences in the density and sensitivity of V1a receptors, leading to varied responses.[12] Age-related differences in pressor responses to vasopressin have also been observed in rats.[12]
Q4: Our results show high variability in blood pressure response between experimental subjects. How can we minimize this?
-
Standardize Experimental Conditions: Ensure consistency in animal strain, age, and sex.[12] Maintain a controlled environment with stable temperature and lighting.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to their housing and experimental setup to minimize stress-induced physiological variations.
-
Surgical Preparation: If surgical procedures are involved, ensure consistent and minimally invasive techniques to reduce physiological stress.
Q5: Can the formulation or preparation of the this compound solution affect the experimental outcome?
Yes, the stability and proper preparation of the this compound solution are crucial. It is a peptide and can be susceptible to degradation.[1] It's important to follow the manufacturer's instructions for storage and reconstitution. The vehicle used to dissolve this compound should also be consistent across all experiments.
Troubleshooting Guide: Inconsistent Hemodynamic Responses
This guide provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or minimal pressor response | Receptor Desensitization/Tachyphylaxis | - Allow for a sufficient washout period between doses if conducting repeated administrations. - Consider a dose-response study to determine the optimal dosing regimen and avoid receptor saturation.[13] |
| Incorrect Drug Concentration or Administration | - Verify calculations for drug dilution. - Ensure proper calibration of infusion pumps or syringes. - Confirm the route of administration is correct and the injection was successful (e.g., check for extravasation with intravenous injections). | |
| Anesthetic Interference | - Review the literature for known interactions between your chosen anesthetic and vasopressin analogs.[4][11] - If possible, test a different anesthetic agent. | |
| Exaggerated Pressor Response/Adverse Events | Dose Too High | - Perform a dose-ranging study to identify the optimal dose that elicits the desired effect without causing excessive vasoconstriction or ischemic side effects.[14] |
| Subject Sensitivity | - Screen subjects for pre-existing cardiovascular conditions if applicable to the model. | |
| High Inter-subject Variability | Inconsistent Experimental Protocol | - Ensure all experimental procedures, including animal handling, anesthesia, and surgical preparation, are standardized.[2] |
| Physiological State of Animals | - Control for factors like age, weight, and sex of the animals.[12] - Ensure animals are adequately hydrated and have normal electrolyte balance. | |
| Decreasing Response Over Time (Tachyphylaxis) | Receptor Downregulation/Desensitization | - Space out the dosing intervals.[8] - Consider using a lower continuous infusion rate instead of bolus injections. |
Data Presentation: Hemodynamic Effects of this compound and Analogs
The following tables summarize quantitative data on the hemodynamic effects of this compound and other vasopressin analogs from various studies.
Table 1: Effect of Anesthesia on this compound-Induced Hemodynamic Changes
| Anesthetic Agent | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Reference |
| Inhalational (Halothane/Enflurane) | -10% | +6% | [4] |
| Intravenous (Diazepam-Fentanyl) | +23% | +27% | [4] |
Table 2: Hemodynamic Effects of this compound in a Clinical Setting (Decompensated Liver Cirrhosis)
| Hemodynamic Parameter | Change from Baseline | Reference |
| Systemic Vascular Resistance | +60% | [9][10] |
| Renal Vascular Resistance | -27% | [9][10] |
| Renal Blood Flow | +44% | [9][10] |
| Renal Fraction of Cardiac Output | Increased from 2.3% to 4.7% | [9][10] |
Table 3: Comparative Hemodynamic Effects of Vasopressin Analogs in Anesthetized Rats
| Compound (Dose) | Change in Blood Pressure | Change in Cardiac Output | Change in Arterial Resistance | Reference |
| Arginine Vasopressin (AVP) (1.0, 3.0, 10 ng/kg/min) | +41% ± 4% | -26% ± 5% | +98% ± 16% | [1] |
| TA-LVP (0.3, 1.0, 3.0 µg/kg/min) | -45% ± 3% | -59% ± 4% | Not Reported | [1] |
| VD-AVP (0.3, 1.0, 3.0 µg/kg/min) | No significant change | -18% ± 5% | +30% ± 12% | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hemodynamic Response to this compound in Anesthetized Rats
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally).[2]
- The trachea is cannulated to ensure a patent airway.
- The right carotid artery is cannulated with a polyethylene (B3416737) catheter filled with heparinized saline (50 IU/mL) and connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.[2][6]
- The left jugular vein is cannulated for intravenous administration of this compound.[2]
2. Hemodynamic Monitoring:
- Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are stable.
- Record baseline mean arterial pressure (MAP) and heart rate (HR).
3. This compound Administration:
- Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
- Administer this compound as either a bolus injection or a continuous infusion through the jugular vein catheter.
- For a dose-response study, administer increasing doses of this compound, allowing hemodynamic parameters to return to baseline between doses.
4. Data Acquisition and Analysis:
- Continuously record blood pressure and heart rate using a data acquisition system.
- Calculate the change in MAP and HR from baseline for each dose of this compound.
- Data can be expressed as the mean ± SEM. Statistical analysis can be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
References
- 1. A comparison between haemodynamic effects of vasopressin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as vasoconstrictor in rhinosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [POR 8 (this compound). Local vasoconstrictive effect and hemodynamic activity during surgery in ENT clinics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of vasopressin in current anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. fda.gov [fda.gov]
- 9. This compound in the treatment of functional renal failure in decompensated liver cirrhosis. Effects on renal hemodynamics and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Study of the Haemostatic Properties and Cardiovascular Effects of Adrenaline and this compound in Children during Enflurane Anaesthesia | Semantic Scholar [semanticscholar.org]
- 12. Hemodynamic Response to Vasopressin Dosage of 0.03 units/min vs. 0.04 units/min in Patients with Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response relationships for arginine vasopressin and synthetic analogs on three types of rat blood vessels: possible evidence for regional differences in vasopressin receptor sites within a mammal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Ornipressin Dose-Response Curve Variability: A Technical Support Center
Welcome to the technical support center for Ornipressin, a potent synthetic analog of vasopressin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro and in vivo experiments involving this compound dose-response curves. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent vasoconstrictor that primarily acts as a selective agonist for the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[1] Upon binding to the V1a receptor on vascular smooth muscle cells, it activates a signaling cascade involving the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1]
Q2: What are the typical EC50 values for this compound?
The half-maximal effective concentration (EC50) of this compound can vary depending on the experimental system, including the cell type, tissue, and the specific response being measured. It is crucial to determine the EC50 empirically for your particular model system to ensure accurate dosing.[2] Factors such as receptor expression levels and downstream signaling efficiency can influence the observed potency.
Q3: Why am I observing a flattened or shifted dose-response curve?
A flattened or right-shifted dose-response curve, indicating reduced potency or efficacy, can arise from several factors:
-
Tachyphylaxis/Desensitization: Repeated or prolonged exposure to this compound can lead to rapid desensitization of the V1a receptor. This can involve receptor phosphorylation, uncoupling from the G-protein, and internalization, leading to a diminished response.[3]
-
Receptor Internalization: Upon agonist binding, the V1a receptor can be internalized into the cell, reducing the number of receptors available on the cell surface to respond to this compound.[4][5]
-
Experimental Conditions: Suboptimal experimental conditions such as incorrect buffer composition, temperature, or pH can affect this compound's stability and its interaction with the receptor.
-
Cell/Tissue Health: The health and passage number of your cells or the viability of your tissue preparation are critical. Stressed or unhealthy cells may exhibit altered signaling responses.
Q4: How can I minimize variability in my this compound experiments?
Minimizing variability is key to obtaining reproducible data. Here are some recommendations:
-
Standardize Protocols: Use consistent and detailed protocols for cell culture, tissue preparation, buffer and reagent preparation, and data acquisition.
-
Quality Control of Reagents: Ensure the quality and stability of your this compound stock solutions. Prepare fresh dilutions for each experiment.
-
Control for Biological Variation: Use cells of a similar passage number and ensure consistent tissue handling procedures.
-
Automate where possible: Use automated liquid handling to reduce pipetting errors.
-
Data Analysis: Employ standardized data analysis methods and software for curve fitting.[6][7][8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | - Use calibrated pipettes. - For serial dilutions, ensure thorough mixing between each step. - Pipette solutions slowly and consistently, avoiding bubbles.[9] |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer. |
| Temperature Gradients | - Equilibrate plates and reagents to the assay temperature before starting the experiment.[9] |
| Reagent Instability | - Prepare fresh this compound dilutions for each experiment. - Protect stock solutions from light and repeated freeze-thaw cycles. |
Issue 2: No Response or Very Weak Response to this compound
| Possible Cause | Troubleshooting Step |
| Low V1a Receptor Expression | - Confirm V1a receptor expression in your cell line or tissue model using techniques like qPCR, Western blot, or radioligand binding. - Consider using a cell line known to express high levels of the V1a receptor. |
| Inactive this compound | - Verify the integrity of your this compound stock. - Test a new batch of this compound. |
| Incorrect Assay Setup | - Double-check all reagent concentrations and incubation times. - Ensure the correct wavelength settings are used for fluorescent or luminescent readouts.[9] |
| Inappropriate Assay Buffer | - Ensure the buffer composition (e.g., calcium concentration) is optimal for V1a receptor activation. |
| Cell Health Issues | - Check cell viability using a method like Trypan Blue exclusion. - Ensure cells are not overgrown or starved. |
Issue 3: Dose-Response Curve Shows a "Hook" Effect (Biphasic Response)
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization/Internalization at High Concentrations | - Reduce the incubation time with this compound. - Perform a time-course experiment to identify the optimal stimulation time before significant desensitization occurs. |
| Off-Target Effects | - At very high concentrations, this compound may interact with other receptors or signaling pathways, leading to complex responses. - Use a V1a receptor-selective antagonist to confirm that the observed response is mediated by the V1a receptor. |
| Compound Precipitation | - Check the solubility of this compound at the highest concentrations used in your assay medium. |
Data Presentation
Table 1: Factors Influencing this compound Dose-Response Curve Parameters
| Parameter | Influencing Factors | Potential Impact on Dose-Response Curve |
| EC50 (Potency) | - V1a Receptor Density - G-protein Coupling Efficiency - Assay Temperature and pH - Presence of Antagonists | - Higher Receptor Density: Leftward shift (Lower EC50) - Poor Coupling: Rightward shift (Higher EC50) - Antagonist Presence: Rightward shift (Higher EC50) |
| Emax (Efficacy) | - Total Number of Functional Receptors - Downstream Signaling Component Levels - Cell/Tissue Health | - Receptor Downregulation: Decreased Emax - Impaired Signaling: Decreased Emax |
| Hill Slope | - Cooperativity of Binding - Complexity of the Biological Response | - Positive Cooperativity: Slope > 1 - Negative Cooperativity: Slope < 1 |
Experimental Protocols
Key Experiment: Measuring Intracellular Calcium Flux
This protocol outlines a common method for assessing V1a receptor activation by measuring changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM or Indo-1 AM.[10][11][12][13]
Materials:
-
Cells expressing V1a receptors (e.g., vascular smooth muscle cells, HEK293-V1a)
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate buffer
-
This compound stock solution
-
V1a receptor antagonist (e.g., Relcovaptan) for control experiments
-
Positive control (e.g., Ionomycin)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Add HBS to each well and measure the baseline fluorescence for a few minutes.
-
Compound Addition: Use the plate reader's injector to add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately after injection, measure the fluorescence signal over time (typically for 1-5 minutes). For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at ~340 nm and ~380 nm.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2).
-
Normalize the response to the baseline.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the V1a receptor.
Caption: Experimental workflow for a calcium flux assay.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 3. Factors regulating tachyphylaxis triggered by N-terminal-modified angiotensin II analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterodimerization of V1a and V2 vasopressin receptors determines the interaction with β-arrestin and their trafficking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization of vasopressin analogs in kidney and smooth muscle cells: evidence for receptor-mediated endocytosis in cells with V2 or V1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the pressor dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bu.edu [bu.edu]
- 11. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Ornipressin Cardiac Side Effect Minimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ornipressin. The focus is on minimizing and managing cardiac side effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiac side effects of this compound observed in research settings?
A1: this compound, a synthetic analog of vasopressin, primarily acts on V1a receptors, leading to potent vasoconstriction.[1][2] The main cardiac side effects stem from this action and include:
-
Coronary Vasoconstriction: this compound can significantly constrict coronary arteries, leading to reduced myocardial blood flow and an imbalance in oxygen supply and demand.[1][3]
-
Myocardial Depression: Reduced coronary perfusion can indirectly cause myocardial depression.[4] Some studies suggest a minor direct depressant effect on the left ventricular pressure at higher concentrations.[4]
-
Increased Blood Pressure: Systemic vasoconstriction leads to a sharp rise in systolic and diastolic blood pressure.[1][3]
-
Decreased Cardiac Output: Despite increased blood pressure, cardiac output is often markedly decreased.[1][3]
-
Bradycardia: A slower-than-normal heart rate can occur following administration.[5]
-
Arrhythmias: Irregular heart rhythms are a potential side effect, especially in the context of myocardial ischemia.
Q2: What is the underlying mechanism of this compound-induced cardiac side effects?
A2: this compound's effects are mediated through its binding to V1a vasopressin receptors on vascular smooth muscle cells.[2][6] This interaction triggers a Gq protein-coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[6][7] The intense vasoconstriction in the coronary arteries is the primary driver of the observed cardiac side effects.
Q3: Can the cardiac side effects of this compound be mitigated?
A3: Yes, several strategies can be employed to mitigate this compound's cardiac side effects in a research setting. These include:
-
Co-administration of Vasodilators: While systemic vasodilators like nitroglycerin can counteract the peripheral vasoconstriction and hypertension, their effect on this compound-induced coronary vasoconstriction may be limited.[3]
-
Use of V1a Receptor Antagonists: Specific antagonists for the V1a receptor can block the action of this compound, preventing its vasoconstrictive effects.[8][9]
-
Management of Bradycardia: Pre-treatment with atropine (B194438) has been shown to abrogate vasopressin-induced bradycardia in animal models.[5]
-
Careful Dose Control: The severity of side effects is often dose-dependent.[4] Using the minimum effective dose of this compound is crucial.
Troubleshooting Guides
Issue 1: Sudden drop in heart rate (bradycardia) and/or arrhythmias after this compound administration.
-
Question: What should I do if I observe a significant decrease in heart rate or arrhythmias in my animal model after administering this compound?
-
Answer:
-
Immediate Action: Confirm the stability of your monitoring equipment. If the readings are accurate, consider reducing or discontinuing the this compound infusion.
-
Pharmacological Intervention: For bradycardia, administration of atropine may be considered to counteract the effect.[5] In a canine model, endotracheal atropine (0.02 mg/kg) given before vasopressin prevented bradycardia.[5]
-
Prophylactic Strategy: In future experiments, consider pre-treatment with atropine before this compound administration to prevent bradycardia.[5]
-
Investigate Further: Persistent arrhythmias may indicate myocardial ischemia due to coronary vasoconstriction. Subsequent investigations could include measurements of myocardial blood flow and oxygenation.[3]
-
Issue 2: How to experimentally differentiate between direct myocardial depression and effects secondary to coronary vasoconstriction.
-
Question: My experiment shows a decrease in cardiac contractility. How can I determine if this is a direct effect of this compound on the heart muscle or a consequence of reduced blood flow?
-
Answer: The Langendorff isolated heart preparation is an excellent model for this purpose.[4][10][11] By controlling perfusion pressure and flow, you can dissect the direct versus indirect effects of this compound.
-
Constant Pressure Perfusion: In this setup, this compound-induced coronary vasoconstriction will lead to a decrease in coronary flow. A subsequent decrease in contractile force would suggest an effect secondary to reduced perfusion.[4]
-
Constant Flow Perfusion: Here, the coronary flow is kept constant by adjusting the perfusion pressure. If a decrease in contractility is still observed under these conditions, it points towards a direct myocardial depressant effect.[4] Studies have shown that this compound's depressive effects are largely not evident under constant flow, suggesting they are mainly secondary to reduced perfusion.[4]
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in a Canine Model [1][3]
| Parameter | Change from Baseline |
| Systolic Arterial Pressure | ▲ 33% |
| Diastolic Arterial Pressure | ▲ 39% |
| Cardiac Output | ▼ 44% |
| Total Peripheral Resistance | ▲ 159% |
| Ejection Fraction | ▼ 35% |
| Left Ventricular End-Diastolic Pressure | ▲ 68% |
| Myocardial Blood Flow | ▼ 32% |
| Coronary Vascular Resistance | ▲ 112% |
Table 2: Effect of Nitroglycerin on this compound-Induced Hemodynamic Changes in a Canine Model [3]
| Parameter | This compound Only | This compound + Nitroglycerin |
| Systolic Aortic Pressure | ▲ 29% | Changes significantly decreased towards control |
| Diastolic Aortic Pressure | ▲ 47% | Changes significantly decreased towards control |
| Peripheral Vascular Resistance | ▲ 116% | Changes significantly decreased towards control |
| Left Ventricular End-Diastolic Pressure | ▲ 50% | Changes significantly decreased towards control |
| Myocardial Blood Flow | ▼ 30% | No significant effect |
| Coronary Vascular Resistance | ▲ 97% | No significant effect |
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion to Assess this compound's Cardiac Effects
This protocol is adapted from methodologies used to study the direct and indirect cardiac effects of vasoactive substances.[4][10][11][12][13]
Objective: To differentiate between direct myocardial effects of this compound and those secondary to coronary vasoconstriction.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer
-
Animal model (e.g., rat, guinea pig)
-
This compound solution
-
Physiological recording equipment (for pressure, flow, ECG, etc.)
Methodology:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Experimental Conditions:
-
Constant Pressure Perfusion: Perfuse the heart at a constant pressure (e.g., 70-80 mmHg). Administer increasing concentrations of this compound into the perfusate. Measure coronary flow, left ventricular developed pressure (LVDP), heart rate, and other relevant parameters.
-
Constant Flow Perfusion: Perfuse the heart at a constant flow rate (set to the baseline flow from the stabilization period). Administer the same concentrations of this compound. The perfusion pressure will increase as a result of vasoconstriction. Measure LVDP, heart rate, and other parameters.
-
-
Data Analysis: Compare the changes in cardiac function under both perfusion conditions. A significant negative impact on function under constant pressure but not constant flow would indicate effects are primarily secondary to vasoconstriction.[4]
Protocol 2: In Vivo Evaluation of a V1a Antagonist to Mitigate this compound-Induced Cardiotoxicity
This protocol is based on in vivo studies of vasopressin antagonists.[9][14]
Objective: To assess the efficacy of a V1a receptor antagonist in preventing this compound-induced cardiac side effects in an animal model.
Materials:
-
This compound solution
-
V1a antagonist solution
-
Hemodynamic monitoring equipment (e.g., for blood pressure, cardiac output, ECG)
-
Method for measuring myocardial blood flow (e.g., colored microspheres, Doppler flow probe)
Methodology:
-
Instrumentation: Anesthetize the animal and surgically install catheters and probes for hemodynamic monitoring.
-
Group Allocation: Divide animals into at least two groups: a control group receiving this compound alone, and a treatment group receiving the V1a antagonist prior to this compound.
-
Baseline Measurement: Record all hemodynamic parameters at baseline.
-
Antagonist Administration: Administer the V1a antagonist to the treatment group and a vehicle to the control group.
-
This compound Challenge: After a suitable pre-treatment period, administer this compound to both groups.
-
Continuous Monitoring: Continuously record all hemodynamic parameters for a defined period post-Ornipressin administration.
-
Data Analysis: Compare the changes in blood pressure, cardiac output, myocardial blood flow, and heart rate between the control and treatment groups to determine the protective effect of the V1a antagonist.
Mandatory Visualizations
References
- 1. [this compound (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. [The effect of nitroglycerin on this compound (POR 8)-induced systemic and cardiovascular circulatory changes. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atropine aborts bradycardic effect of endotracheally administered vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin and Vasopressin Antagonists in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Adrenergic Receptor-Mediated Cardiac Contractility is Inhibited via Vasopressin Type 1A-Receptor-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 11. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct cardiac effects of vasopressin: role of V1- and V2-vasopressinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arginine vasopressin V1-receptor antagonism in an ovine model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornipressin Stability in Long-Term Infusion: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ornipressin in long-term infusion studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as POR-8, is a synthetic analog of the hormone vasopressin.[1] It functions as a potent vasoconstrictor by selectively binding to and activating vasopressin V1a receptors on vascular smooth muscle cells.[2] This activation triggers a signaling cascade involving phospholipase C, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[2] This vasoconstrictive effect is utilized in research and clinical settings to manage hypotension and control bleeding.[1]
Q2: What are the primary stability concerns for this compound in long-term infusions?
As a peptide, this compound is susceptible to both physical and chemical degradation in aqueous solutions over time. Key concerns for long-term infusions include:
-
Chemical Degradation: Hydrolysis, oxidation, and deamidation can alter the peptide structure, leading to a loss of biological activity.[3][4]
-
Physical Instability: Adsorption to the surfaces of infusion bags, tubing, and syringes can reduce the effective concentration of the drug delivered. Peptides can also aggregate, forming particles that can pose a safety risk and reduce efficacy.
-
Influence of Environmental Factors: Temperature, light exposure, and the pH of the infusion solution can significantly impact the rate of degradation.[5]
Q3: The product information for my this compound acetate (B1210297) recommends not storing aqueous solutions for more than one day. How can I perform a long-term infusion study?
The recommendation to avoid long-term storage of aqueous solutions is based on the potential for degradation.[6] For long-term infusion studies, it is critical to prepare fresh solutions at regular intervals or to validate the stability of this compound under your specific experimental conditions (e.g., infusion fluid, container type, temperature, and duration). The experimental protocol provided in this guide outlines the steps for such a validation.
Q4: Are there any established stability data for vasopressin analogs in infusion systems?
Yes, studies on vasopressin, a closely related peptide, provide valuable insights. Research has demonstrated the extended stability of vasopressin in 0.9% sodium chloride solution when stored in polyvinyl chloride (PVC) bags and polypropylene (B1209903) syringes.[7][8][9][10] This data can serve as a starting point for designing your this compound stability studies. However, it is crucial to validate these findings for this compound itself, as minor structural differences can affect stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of this compound Potency Over Time | Chemical degradation of this compound in the infusion solution. | 1. Review Storage and Preparation: Ensure this compound stock solutions are stored at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months) and that infusion solutions are freshly prepared.[11] 2. Control Temperature: Maintain a consistent and controlled temperature for the infusion setup. If possible, refrigerate the infusion solution. 3. Protect from Light: Shield the infusion bag and tubing from light, as peptides can be susceptible to photodegradation.[4] 4. Check pH of Infusion Fluid: The stability of peptides is often pH-dependent. Ensure the pH of your infusion fluid is within a range suitable for peptide stability (typically near neutral, but this should be verified for this compound). |
| Inconsistent Experimental Results | Adsorption of this compound to infusion materials, leading to variable concentrations. | 1. Select Appropriate Materials: If possible, use infusion bags and tubing made of materials with low protein binding, such as polypropylene or polyethylene. Avoid PVC if significant adsorption is suspected. 2. Pre-condition the Infusion Set: Before starting the experiment, flush the entire infusion set with the this compound solution to saturate potential binding sites. 3. Validate Drug Concentration: Collect samples from the distal end of the infusion line at various time points and analyze the this compound concentration to ensure consistent delivery. |
| Visible Particles or Cloudiness in the Infusion Solution | Aggregation of this compound or precipitation. | 1. Visual Inspection: Always visually inspect the solution for any particulate matter or cloudiness before and during the infusion.[7] 2. Check Solubility: Ensure the concentration of this compound in the infusion fluid does not exceed its solubility limit. 3. Review Formulation: Consider if any excipients in your formulation could be contributing to instability. |
Data Presentation: Stability of Vasopressin in Infusion Systems
Disclaimer: The following data is for Vasopressin, a close analog of this compound. This information should be used as a guide, and stability studies specific to this compound are highly recommended.
Table 1: Stability of Vasopressin in 0.9% Sodium Chloride in PVC Bags [7][12]
| Concentration | Storage Condition | Duration | Remaining Concentration |
| 0.2 units/mL | Refrigerated (2-8°C) | 10 days | >90% |
| 0.4 units/mL | Refrigerated (3-5°C) | 90 days | >90% |
| 0.4 units/mL | Room Temperature (23-25°C) | 90 days | >90% |
Table 2: Stability of Vasopressin in 0.9% Sodium Chloride in Polypropylene Syringes [7]
| Concentration | Storage Condition | Duration | Remaining Concentration |
| 0.4 units/mL | Refrigerated (3-5°C) | 90 days | >90% |
| 0.4 units/mL | Room Temperature (23-25°C) | 90 days | >90% |
| 1.0 unit/mL | Refrigerated (3-5°C) | 90 days | >90% |
| 1.0 unit/mL | Room Temperature (23-25°C) | 30 days | <90% |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for developing an HPLC method to quantify this compound and detect its degradation products.[13][14]
-
Column Selection: Utilize a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Start with a low percentage of Mobile Phase B and gradually increase to elute this compound and its degradation products.
-
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of 220 nm or 280 nm.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main this compound peak from all potential degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[15][16][17]
-
Acid and Base Hydrolysis: Incubate this compound solution in 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound and this compound solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose this compound solution to light conditions as specified in ICH guideline Q1B.
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to identify and quantify any degradation products.
Protocol 3: Long-Term Infusion Stability Study of this compound
This protocol outlines the steps to assess the stability of this compound under simulated long-term infusion conditions.
-
Preparation of Infusion Solutions: Prepare this compound solutions in the desired infusion fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water) at the intended concentration.
-
Infusion System Setup: Use the specific infusion bags (e.g., PVC, non-PVC), tubing, and infusion pump that will be used in the actual experiments.
-
Storage Conditions: Store the infusion setups under the intended experimental conditions (e.g., room temperature, refrigerated, protected from light).
-
Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw samples from the distal end of the infusion tubing.
-
Sample Analysis:
-
Visually inspect for any changes in color, clarity, or for the presence of particulate matter.
-
Measure the pH of the solution.
-
Quantify the concentration of this compound using the validated stability-indicating HPLC method.
-
-
Data Evaluation: The solution is generally considered stable if the concentration of this compound remains above 90% of the initial concentration and no significant changes in appearance or pH are observed.
Mandatory Visualizations
Caption: this compound V1a Receptor Signaling Pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Extended stability of vasopressin 0.2 unit/mL in PVC containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Mitigating Ornipressin-Induced Electrolyte Imbalance in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing electrolyte imbalances, primarily hyponatremia, induced by ornipressin and other vasopressin analogues in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes electrolyte imbalance?
A1: this compound, a synthetic analogue of vasopressin, primarily causes vasoconstriction through its action on V1a receptors.[1][2] However, it also has a minor effect on V2 receptors in the renal collecting ducts.[1] Activation of V2 receptors initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[3][4][5] This increases water reabsorption by the kidneys, which can lead to dilutional hyponatremia (low serum sodium) and other electrolyte disturbances.[1][6]
Q2: Which animal models are suitable for studying this compound-induced hyponatremia?
A2: Rats are commonly used to model drug-induced hyponatremia.[7] A well-established method involves the continuous subcutaneous infusion of a vasopressin V2 receptor agonist, such as [deamino-Cys1, d-Arg8]-vasopressin (dDAVP), via an osmotic mini-pump.[1][7] This is often combined with a liquid diet or controlled water loading to induce stable and reproducible hyponatremia.[1][7]
Q3: What are the key electrolytes to monitor in animals treated with this compound?
A3: The primary electrolyte of concern is sodium, due to the risk of hyponatremia. It is also crucial to monitor potassium levels, as some mitigation strategies or the physiological response to hyponatremia can affect its balance.[2][8] Serum osmolality, urine volume, and urine osmolality are also critical parameters for assessing the animal's hydration and electrolyte status.
Q4: What are the primary strategies for mitigating this compound-induced hyponatremia?
A4: The most targeted approach is the use of vasopressin V2 receptor antagonists, also known as "vaptans".[3] These drugs, such as tolvaptan (B1682983) and conivaptan (B1669423), competitively block the V2 receptor in the kidneys, preventing the this compound-induced increase in water reabsorption and promoting aquaresis (the excretion of electrolyte-free water).[3][9][10]
Q5: Are there alternative or supportive mitigation strategies?
A5: While V2 receptor antagonists are the primary pharmacological intervention, fluid restriction can be a supportive measure, although it can be challenging to implement accurately in animal models and may not be as effective.[6] In some experimental settings, the administration of hypertonic saline can be used to correct severe hyponatremia, but this must be done with extreme caution to avoid overly rapid correction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High mortality in animal models | - Severe, acute hyponatremia. - Overly rapid induction of hyponatremia. - Complications from surgical procedures (e.g., osmotic pump implantation). | - Use a more gradual hyponatremia induction protocol with a lower dose of the vasopressin analogue.[1][7] - Implement a mitigation strategy with a V2 receptor antagonist like tolvaptan at the onset of hyponatremia.[1][10] - Ensure aseptic surgical techniques and appropriate post-operative care. |
| Failure to induce hyponatremia | - Insufficient dose of this compound or V2 agonist. - Inadequate water intake or excessive water loss through other means. - Technical issues with the osmotic mini-pump. | - Increase the dose of the V2 agonist in a stepwise manner. - Ensure consistent fluid intake through a liquid diet or a controlled water loading schedule.[1] - Verify the correct functioning and placement of the osmotic mini-pump. |
| Overcorrection of hyponatremia leading to neurological symptoms | - Too high a dose of the V2 receptor antagonist. - Rapid increase in serum sodium levels, which can lead to osmotic demyelination syndrome.[11] | - Start with a lower dose of the V2 receptor antagonist and titrate upwards based on serum sodium levels.[1][7] - Monitor serum sodium levels frequently (e.g., every 6-12 hours) during the initial phase of mitigation. - If rapid overcorrection occurs, re-induction of mild hyponatremia may be considered to reduce mortality.[11] |
| Inconsistent electrolyte readings | - Variability in blood sampling technique. - Hemolysis of blood samples. - Improper storage or handling of samples. - Fluctuations in food and water intake. | - Standardize blood collection procedures. - Use appropriate anticoagulants and handle samples gently to prevent hemolysis. - Analyze samples promptly or store them at the recommended temperature. - Use metabolic cages to accurately monitor food and water consumption.[12] |
| Unexpected changes in potassium levels | - Some diuretics used as an alternative to vaptans (e.g., furosemide) can cause potassium loss.[2] - Arginine vasopressin itself can influence potassium secretion in the distal tubules.[13] | - If using diuretics, monitor serum potassium closely and consider potassium supplementation if necessary. - When using V2 receptor antagonists, which are generally potassium-sparing, significant changes in potassium are less expected but should still be monitored. |
Quantitative Data Summary
Table 1: Efficacy of Tolvaptan in a Rat Model of Acute Severe Hyponatremia
| Treatment Group | Dose (mg/kg, oral) | Mortality Rate (%) | Mean Plasma Sodium on Day 4 (mEq/L) |
| Untreated Control | - | 47 | ~115 |
| Tolvaptan | 1 | Reduced | Increased |
| Tolvaptan | 3 | Reduced | Increased (dose-dependent) |
| Tolvaptan | 10 | 0 | ~135 |
| (Data adapted from a study using a dDAVP-induced acute hyponatremia model in rats)[1][7] |
Table 2: Efficacy of Conivaptan in a Rat Model of SIADH-Induced Hyponatremia
| Treatment Group | Dose (mg/kg, IV) | Change in Blood Sodium Concentration | Change in Blood Potassium Concentration |
| Conivaptan | 0.1 | Significant Increase | No significant change |
| Conivaptan | 1 | Significant Increase | No significant change |
| Furosemide | 10 | No significant increase | Significant decrease |
| (Data adapted from a study using an AVP-induced SIADH model in rats)[2] |
Experimental Protocols
Protocol 1: Induction of Chronic Hyponatremia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House animals in individual metabolic cages for at least 3 days to adapt.
-
Surgical Procedure: Under appropriate anesthesia, subcutaneously implant an osmotic mini-pump (e.g., Alzet) calibrated to deliver a continuous infusion of a V2 agonist like dDAVP at a rate of 1 ng/h.[7]
-
Diet: Provide a liquid diet to ensure consistent fluid and nutrient intake.
-
Monitoring:
-
Measure body weight, food and water intake, and urine output daily.
-
Collect blood samples (e.g., via tail vein) at baseline and regular intervals (e.g., every 2-3 days) to measure serum sodium, potassium, and osmolality.
-
-
Endpoint: Continue the infusion until a stable, severe hyponatremia (e.g., serum sodium ~110 mEq/L) is achieved.[7]
Protocol 2: Mitigation of Hyponatremia with Tolvaptan
-
Induction: Induce chronic hyponatremia as described in Protocol 1.
-
Treatment: Once stable hyponatremia is established, administer tolvaptan orally via gavage.
-
Dosage: Begin with a dose of 0.25 to 1 mg/kg and titrate upwards as needed in subsequent administrations. Doses can range up to 10 mg/kg depending on the severity of hyponatremia and the desired rate of correction.[1][7]
-
Monitoring:
-
After the first dose of tolvaptan, monitor serum sodium levels more frequently (e.g., at 4, 8, 12, and 24 hours) to assess the initial response and avoid overcorrection.
-
Continue daily monitoring of body weight, fluid balance, and serum electrolytes.
-
-
Endpoint: The experiment concludes when serum sodium levels have normalized or reached the target concentration as per the study design.
Visualizations
Caption: this compound's V2 receptor signaling pathway leading to hyponatremia.
Caption: Workflow for inducing and mitigating drug-induced hyponatremia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A novel vasopressin dual V1A/V2 receptor antagonist, conivaptan hydrochloride, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pathophysiology of Drug-Induced Hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia [frontiersin.org]
- 6. Tolvaptan and its potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of sodium and potassium transport in the cortical collecting duct of the rat. Effects of bradykinin, vasopressin, and deoxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-induction of hyponatremia after rapid overcorrection of hyponatremia reduces mortality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of antidiuretic hormone on electrolyte reabsorption and secretion in distal tubules of rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Precise Ornipressin Delivery via Perfusion Pump
This guide provides researchers, scientists, and drug development professionals with comprehensive information for calibrating perfusion pumps for the precise delivery of Ornipressin. It includes frequently asked questions (FAQs), detailed troubleshooting procedures, and experimental protocols in a direct question-and-answer format.
Section 1: this compound - Preparation and Handling FAQs
This section addresses common questions regarding the preparation and handling of this compound for experimental use.
Q1: How should I prepare a stock solution of this compound?
This compound acetate (B1210297) is typically supplied as a crystalline solid. A stock solution can be made by dissolving it in an organic solvent like DMSO, where its solubility is approximately 10 mg/ml. The solvent should be purged with an inert gas before use.
Q2: Can I prepare an aqueous solution of this compound directly?
Yes, an organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline solid in aqueous buffers. The solubility of this compound acetate in PBS (pH 7.2) is approximately 20 mg/ml.
Q3: How stable are this compound solutions?
Aqueous solutions of this compound are not recommended to be stored for more than one day. For biological experiments, fresh dilutions from the stock solution into aqueous buffers or isotonic saline should be made just prior to use. Ensure the residual amount of any organic solvent is insignificant, as it may have physiological effects. The solid form is stable for at least four years when stored at -20°C.
Q4: What is the mechanism of action for this compound?
This compound is a synthetic analog of vasopressin that acts as a potent vasoconstrictor[1][2]. Its primary mechanism is mediated through the activation of V1a vasopressin receptors, which are G-protein coupled receptors (GPCRs) located on vascular smooth muscle cells[1][3]. This activation triggers a signaling cascade that leads to smooth muscle contraction and vasoconstriction[1][2].
This compound (V1a Receptor) Signaling Pathway
The binding of this compound to the V1a receptor initiates a Gq protein-coupled signaling cascade.
Section 2: Perfusion Pump Calibration Protocol
Accurate calibration is critical for precise delivery. The gravimetric method is a highly accurate technique for calibrating infusion pumps in a laboratory setting[4][5].
Q5: What is the standard protocol for calibrating a syringe pump using the gravimetric method?
This protocol details the steps for performing a gravimetric calibration.
Experimental Protocol: Gravimetric Calibration
Objective: To accurately determine the flow rate error of a syringe pump by weighing the mass of liquid delivered over a specific time.
Materials:
-
Syringe pump to be calibrated
-
High-precision analytical balance (readability recommended by AAMI TIR101 for the target flow rate)[6]
-
Beaker or collection vessel
-
Degassed, distilled, or deionized water[7]
-
Stopwatch
-
Thermometer
-
Appropriate syringe and tubing
-
Evaporation trap (e.g., parafilm with a small opening for the tubing)
Procedure:
-
Preparation: Allow the pump, water, and all equipment to equilibrate to a stable room temperature for several hours. Record the ambient temperature and humidity.
-
Syringe Loading: Fill the syringe with the degassed water, ensuring there are no air bubbles. Prime the entire line to remove any air[8].
-
Setup: Place the collection vessel on the analytical balance and tare it. Position the end of the tubing into the vessel, ensuring it does not touch the sides or the bottom. Cover the vessel with the evaporation trap.
-
Pump Programming: Program the syringe pump with the desired flow rate to be tested. It is recommended to test at least three points across the pump's working range[4].
-
Initiate Delivery: Start the pump and the stopwatch simultaneously. Allow the flow to stabilize for a period (e.g., 20 minutes) before starting the measurement, especially for low flow rates[9].
-
Data Collection: After the stabilization period, record the initial mass. Let the pump run for a predetermined duration (e.g., 30-60 minutes). Record the final mass at the end of the period.
-
Calculation:
-
Calculate the total mass delivered (Final Mass - Initial Mass).
-
Record the water temperature and determine its density (ρ) at that temperature.
-
Calculate the actual volume delivered: Volume (mL) = Mass (g) / Density (g/mL) .
-
Calculate the actual flow rate: Actual Flow Rate (mL/h) = (Volume Delivered / Time (h)) .
-
-
Error Calculation:
-
Calculate the percentage error: Error (%) = [(Actual Flow Rate - Set Flow Rate) / Set Flow Rate] * 100 .
-
-
Repeat: Repeat the measurement at least three times for each flow rate to ensure repeatability.
Workflow for Gravimetric Calibration
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the calibration and use of perfusion pumps for this compound delivery.
Troubleshooting Logic Flow
Common Problems and Solutions (Q&A)
Q6: My pump won't turn on. What should I do?
-
A: First, ensure the power cord is securely plugged into both the pump and a functioning power outlet[10]. Check if the outlet itself is live. Verify that the voltage selector on the pump matches your input voltage. If the problem persists, the fuse may have burned out and need replacement[10].
Q7: The flow rate is fluctuating and inconsistent. What are the likely causes?
-
A: Flow rate fluctuations can be caused by several factors:
-
Air Bubbles: Air in the syringe or tubing is a primary cause of inconsistent delivery[11][12]. Purge all air before starting an infusion.
-
System Compliance: The elasticity of plastic syringes and long tubing can cause delays and irregularities in flow, especially at low rates[11][13]. Use rigid glass syringes and shorter tubing where possible.
-
Incorrect Syringe Diameter: Ensure the pump is configured for the exact brand and size of the syringe you are using. A 5% error in diameter can lead to a 10% error in flow rate.
-
Particulates: Dust or precipitates from the this compound solution can interrupt smooth flow or cause blockages[11]. Filter solutions before use if possible.
-
Q8: The pump is displaying an "Occlusion" alarm. How do I fix this?
-
A: An occlusion alarm indicates that the fluid flow is blocked[8].
-
Inspect the entire fluid path for kinks or closed clamps in the tubing[12].
-
Check for blockages within the syringe tip or tubing, which can occur if the this compound solution has aggregated or precipitated[11].
-
High back pressure from the experimental setup can also trigger this alarm[10]. Ensure the pressure does not exceed the pump's limits.
-
Q9: I'm getting an "Air-in-Line" alarm. What does this mean?
-
A: This alarm indicates that the pump has detected air bubbles in the tubing[8]. Stop the infusion immediately. Disconnect the line from your experiment and re-prime it carefully to expel all air before restarting[12]. This is critical to prevent the delivery of air into your system.
Q10: The pump stalls unexpectedly during a run. Why is this happening?
-
A: A pump may stall due to several reasons:
-
Excessive Force: The back pressure may be too high for the pump's motor, often due to a blockage or viscous solution[10]. Consider diluting the solution or using wider diameter tubing[11].
-
Incorrect Syringe Fit: Ensure the syringe is loaded correctly and the plunger is properly secured by the pusher block[8].
-
Power Supply: An inadequate power supply (less than the required wattage) can cause the pump to stall under load[10].
-
Section 4: Data Tables for Quick Reference
Table 1: this compound (Acetate) Solubility Data
| Solvent/Buffer | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | |
| PBS (pH 7.2) | ~20 mg/mL |
Table 2: Typical Accuracy of Different Infusion Pump Types
| Pump Type | Stated Flow Accuracy | Key Considerations | Reference |
| Syringe Pumps | ±1 – 3% | Generally the most accurate, ideal for low flow rates. Accuracy depends on syringe size and quality. | [14] |
| Peristaltic Pumps | ±2.5 – 6% | Accuracy can be affected by tubing wear and fluid viscosity. | [14] |
| Elastomeric Pumps | ±12 – 25% | Less precise, flow rate can be affected by temperature and back pressure. Not suitable for high-precision needs. | [14] |
Table 3: Summary of Common Troubleshooting Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Power | Loose cable, dead outlet, blown fuse, incorrect voltage setting. | Check all connections; replace fuse; verify voltage setting[10]. |
| Flow Inaccuracy | Air bubbles, incorrect syringe diameter setting, system compliance (tubing/syringe elasticity), clogs. | Purge all air; confirm pump settings for the specific syringe; use glass syringes and shorter tubing; filter solution[11][13]. |
| Occlusion Alarm | Kinked tubing, solution precipitate/clog, excessive back pressure. | Inspect full length of tubing; flush the line if necessary; reduce back pressure[8][12]. |
| Pump Stalls | High back pressure, incorrect syringe loading, insufficient power adapter. | Reduce flow rate or solution viscosity; re-seat syringe; use manufacturer-specified power adapter[10][11]. |
| Leaking/Dripping | Loose connections, damaged syringe/tubing. | Tighten all fittings; inspect components for cracks or wear and replace as needed[11]. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. publicacoes.riqual.org [publicacoes.riqual.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. A Complete Guide To Infusion Pump Calibration Procedures: Tips And Tricks For Accurate Results - Health News - News [contecmedsystems.com]
- 8. Syringe and Infusion Pump FAQs: Cleaning, Troubleshooting & Daily Hacks [maxtechhealth.com]
- 9. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 10. Troubleshooting The Syringe Pump | PDF | Mains Electricity | Power Supply [scribd.com]
- 11. ossila.com [ossila.com]
- 12. youtube.com [youtube.com]
- 13. ivteam.com [ivteam.com]
- 14. moogmedical.com [moogmedical.com]
Best practices for monitoring Ornipressin effects in real-time
This technical support center provides researchers, scientists, and drug development professionals with best practices for the real-time monitoring of Ornipressin's effects. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences the parameters I need to monitor?
A1: this compound is a synthetic analog of vasopressin and a potent vasoconstrictor.[1][2] Its primary mechanism is the stimulation of vasopressin V1a receptors on vascular smooth muscle cells.[2] This triggers a signaling cascade involving G-protein coupled receptors, phospholipase C, and an increase in intracellular calcium, leading to vasoconstriction.[2] This vasoconstriction increases systemic vascular resistance, which in turn elevates blood pressure. Consequently, real-time monitoring should focus on cardiovascular parameters.
Q2: What are the key cardiovascular parameters to monitor in real-time during this compound administration?
A2: Continuous monitoring of arterial blood pressure, heart rate, and cardiac output is crucial. Additionally, assessing tissue perfusion and oxygenation through parameters like mixed venous oxygen saturation (SvO2), end-tidal CO2 (EtCO2), and serum lactate (B86563) levels provides a more comprehensive picture of this compound's effects. Electrocardiogram (ECG) monitoring is also recommended to detect any cardiac arrhythmias.
Q3: What is the expected quantitative response in hemodynamic parameters following this compound administration?
A3: The expected response is a dose-dependent increase in systolic and diastolic blood pressure.[3][4] However, this can be accompanied by a reflex decrease in heart rate (bradycardia) and potentially a reduction in cardiac output due to increased afterload.[3][5] The following table summarizes expected changes based on an experimental study in a canine model given a bolus of 0.03 U/kg this compound.[3]
| Parameter | Direction of Change | Approximate Magnitude of Change |
| Systolic Aortic Pressure | Increase | +29% to +32% |
| Diastolic Aortic Pressure | Increase | +37% to +47% |
| Cardiac Index | Decrease | -33% |
| Peripheral Vascular Resistance | Increase | +104% to +116% |
| Heart Rate | Minor Changes/Decrease | Variable |
| Ejection Fraction | Decrease | -29% |
Q4: What are the potential adverse effects of this compound that I should monitor for?
A4: The most significant adverse effects are related to its potent vasoconstrictive properties. These include excessive hypertension, bradycardia, and arrhythmias.[1][5] A major concern is peripheral ischemia due to reduced blood flow to extremities and other organs.[1] Prolonged use may also lead to hyponatremia.[5] Careful monitoring of vital signs and signs of tissue perfusion is essential to mitigate these risks.
Troubleshooting Guides
Invasive Blood Pressure Monitoring
| Issue | Possible Causes | Troubleshooting Steps |
| Damped or "flattened" arterial waveform | Air bubbles in the tubing, loose connections, blood clot at the catheter tip, or kinking of the catheter.[6] | 1. Check for and remove any visible air bubbles in the tubing. 2. Ensure all connections are secure. 3. Attempt to aspirate any potential clot from the catheter. 4. Check for any kinks in the catheter and ensure the limb is properly positioned.[6] |
| Abnormally high or low blood pressure readings | Incorrect transducer positioning, incorrect zeroing of the transducer, or over- or under-damped trace.[6] | 1. Ensure the transducer is positioned at the level of the heart (phlebostatic axis).[6] 2. Re-zero the transducer to atmospheric pressure.[7] 3. Perform a fast-flush test to assess for over- or under-damping and adjust the system accordingly. |
| Loss of arterial waveform | Catheter dislodgement, severe hypotension, or equipment malfunction. | 1. Immediately check the subject's pulse. 2. Verify the catheter's position and security. 3. Check the monitor and all cable connections.[8] |
Cardiac Output Monitoring (Thermodilution)
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or variable cardiac output readings | Incorrect injectate volume or temperature, inconsistent injection speed, or measurement timed incorrectly with the respiratory cycle.[9] | 1. Ensure the injectate volume and temperature are consistent for each measurement. 2. Inject the solution smoothly and rapidly. 3. Time the injections to occur at the same point in the respiratory cycle, preferably at end-expiration.[8] |
| Implausible cardiac output values | Catheter malposition, intracardiac shunts, or valvular abnormalities.[9] | 1. Verify the correct positioning of the pulmonary artery catheter. 2. Be aware that underlying cardiac conditions can affect the accuracy of thermodilution measurements.[9] |
Experimental Protocols
Protocol for Real-Time Hemodynamic Monitoring
-
Animal Preparation: Anesthetize the subject according to the approved institutional animal care and use committee protocol.
-
Arterial Line Placement:
-
Central Venous Catheter Placement:
-
Insert a central venous catheter into the jugular or femoral vein for drug administration and central venous pressure monitoring.
-
-
Pulmonary Artery Catheter (for Cardiac Output):
-
For thermodilution cardiac output measurements, insert a pulmonary artery catheter via the jugular vein.[10]
-
-
Data Acquisition:
-
Connect all transducers to a data acquisition system to continuously record arterial blood pressure, central venous pressure, and cardiac output.
-
Connect an ECG to monitor heart rate and rhythm.
-
-
This compound Administration:
-
Administer this compound as a bolus or continuous infusion through the central venous catheter.[1]
-
-
Real-Time Monitoring:
-
Continuously observe and record all hemodynamic parameters.
-
Collect arterial and mixed venous blood samples at baseline and specified time points for blood gas analysis (to determine SvO2) and lactate measurement.
-
Monitor end-tidal CO2 using a capnograph connected to the ventilator circuit.
-
Visualizations
Caption: this compound signaling pathway via the V1a receptor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [The effect of nitroglycerin on this compound (POR 8)-induced systemic and cardiovascular circulatory changes. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Undesirable effects following the local injection of this compound during general anesthesia: can the risk be lessened? A prospective study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. How to measure blood pressure using an arterial catheter: a systematic 5-step approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Cardiac Output Monitoring: Technology and Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anesthesia Monitoring of Mixed Venous Saturation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Ornipressin vs. Vasopressin in Hemorrhagic Shock: A Comparative Guide for Researchers
A comprehensive review of the available experimental data on the efficacy of ornipressin and vasopressin in the management of hemorrhagic shock in animal models.
In the critical care setting, particularly in the context of traumatic injury and massive blood loss, vasopressor agents are pivotal in restoring hemodynamic stability. Among these, vasopressin and its analogs have garnered significant attention. This guide provides a comparative analysis of this compound and vasopressin, focusing on their efficacy in preclinical hemorrhagic shock models. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two potent vasoconstrictors.
Mechanism of Action: A Shared Pathway
Both this compound and vasopressin exert their primary vasoconstrictive effects through the activation of V1a receptors on vascular smooth muscle cells. This action is crucial in counteracting the vasodilation and subsequent hypotension that characterize severe hemorrhagic shock. This compound is a synthetic analog of vasopressin and is noted for its high selectivity for the V1 receptor.
The binding of these agonists to the V1a receptor initiates a G-protein-coupled signaling cascade. This process involves the activation of phospholipase C, which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium from the sarcoplasmic reticulum is the final step leading to smooth muscle contraction and vasoconstriction.
Experimental Protocols: An Overview
Preclinical studies evaluating the efficacy of vasopressors in hemorrhagic shock typically involve the induction of hemorrhage in animal models to achieve a state of severe hypotension. The test articles are then administered, and key physiological parameters are monitored. While numerous studies have detailed protocols for vasopressin, specific experimental protocols for this compound in hemorrhagic shock are not as readily available in the published literature.
Table 1: Summary of a Representative Experimental Protocol for Vasopressin in a Swine Model of Hemorrhagic Shock
| Parameter | Description |
| Animal Model | Domestic swine |
| Hemorrhage Induction | Controlled hemorrhage via withdrawal of a percentage of estimated blood volume (e.g., 65-75%) until a target mean arterial pressure (MAP) is reached. |
| Drug Administration | Typically a bolus injection followed by a continuous infusion. Dosages vary across studies, with boluses ranging from 0.1 to 0.4 U/kg and infusions from 0.04 to 0.08 U/kg/min.[1] |
| Key Measurements | Mean Arterial Pressure (MAP), Heart Rate (HR), Cardiac Output (CO), Systemic Vascular Resistance (SVR), blood gases, lactate (B86563) levels, and survival rates. |
| Study Duration | Varies from short-term hemodynamic monitoring (minutes to hours) to longer-term survival studies (days). |
Comparative Efficacy: A Data-Driven Analysis
A significant body of evidence from animal studies supports the use of vasopressin in hemorrhagic shock. Systematic reviews and meta-analyses have consistently shown that vasopressin, often compared with fluid resuscitation or other vasopressors like norepinephrine, improves hemodynamic stability and survival in the early phases of hemorrhagic shock.[1][2][3]
Conversely, there is a notable lack of published experimental data specifically evaluating the efficacy of this compound in hemorrhagic shock models. Therefore, a direct, data-driven comparison with vasopressin is not feasible at this time. The following tables summarize the available data for vasopressin.
Table 2: Effects of Vasopressin on Mean Arterial Pressure (MAP) in Hemorrhagic Shock Models
| Animal Model | Vasopressin Dose | Comparator | Outcome on MAP |
| Swine | 0.4 U/kg bolus + 0.08 U/kg/min infusion | Fluid Resuscitation | Significantly higher MAP with vasopressin. |
| Rat | 0.8 U/kg bolus | Lactated Ringer's | Maintained MAP for a longer duration compared to the control.[4] |
| Swine | 0.4 U/kg bolus | Saline Placebo | Significantly higher maximum MAP during experimental therapy. |
Table 3: Effects of Vasopressin on Survival Rate in Hemorrhagic Shock Models
| Animal Model | Vasopressin Dose | Comparator | Outcome on Survival |
| Swine | 0.4 U/kg bolus + 0.08 U/kg/min infusion | Fluid Resuscitation & Saline Placebo | Significantly improved long-term survival with vasopressin. |
| Meta-Analysis (15 studies, 433 animals) | Various | Fluid, Placebo, Other Vasopressors | Vasopressin/Terlipressin significantly improved survival (Mortality: 15% vs. 63% in controls).[1][2][3] |
Due to the lack of specific studies, a quantitative data table for this compound in hemorrhagic shock cannot be provided. However, based on its selective V1 receptor agonism, it is hypothesized that this compound would also be effective in increasing MAP. Its longer half-life compared to vasopressin could be a potential advantage, offering more sustained hemodynamic support, but this may also make its effects less controllable.
Experimental Workflow: A Generalized Approach
The evaluation of vasopressors in a preclinical hemorrhagic shock model follows a structured workflow to ensure reproducible and comparable results.
Conclusion and Future Directions
The available experimental evidence strongly supports the efficacy of vasopressin in improving hemodynamic parameters and survival in animal models of hemorrhagic shock.[5] Its mechanism of action via V1a receptor activation is well-established.
This compound, as a selective V1 receptor agonist, is pharmacologically poised to offer similar benefits. However, the striking absence of published, peer-reviewed studies detailing its use in hemorrhagic shock models presents a significant knowledge gap. While its longer duration of action could be advantageous, this remains speculative without empirical data.
For researchers and drug development professionals, this highlights a clear need for future studies. Direct, head-to-head comparative studies of this compound and vasopressin in standardized hemorrhagic shock models are essential to delineate their respective efficacy and safety profiles. Such research would be invaluable in expanding the therapeutic armamentarium for this life-threatening condition.
References
- 1. Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin in hemorrhagic shock: a systematic review and meta-analysis of randomized animal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials | Semantic Scholar [semanticscholar.org]
- 4. file.atuder.org.tr [file.atuder.org.tr]
- 5. nysora.com [nysora.com]
A Comparative Analysis of Ornipressin and Terlipressin on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ornipressin and Terlipressin (B549273), two potent vasopressin analogues, and their respective impacts on renal hemodynamics. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound and Terlipressin are synthetic analogues of the native hormone vasopressin, primarily utilized for their vasoconstrictive properties.[1][2] While both drugs act on vasopressin receptors, their nuanced differences in receptor selectivity and pharmacokinetics lead to distinct effects on the renal vasculature and overall kidney function.[3][4] This guide explores these differences, presenting key experimental data, methodologies, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathways
Both this compound and Terlipressin exert their effects by binding to vasopressin receptors, primarily the V1a receptors located on vascular smooth muscle cells.[2][5] This interaction initiates a G-protein coupled receptor signaling cascade. Activation of phospholipase C follows, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, which in turn leads to smooth muscle contraction and vasoconstriction.[5]
Terlipressin, a prodrug, is metabolized to its active form, lysine (B10760008) vasopressin, which has a higher selectivity for V1 receptors over V2 receptors.[3][6] This preferential binding is thought to contribute to its beneficial effects on renal blood flow in conditions like hepatorenal syndrome by causing splanchnic vasoconstriction, which increases effective arterial blood volume and mean arterial pressure.[6][7] this compound also acts as a potent vasoconstrictor through V1 receptor activation.[1][5] While both have some effect on V2 receptors in the renal collecting ducts, which promotes water reabsorption, their primary hemodynamic effects are mediated through V1 receptors.[1][2]
Below is a diagram illustrating the generalized signaling pathway for both this compound and Terlipressin leading to vasoconstriction.
Comparative Effects on Renal Hemodynamics: Experimental Data
The following tables summarize the quantitative effects of this compound and Terlipressin on key renal hemodynamic parameters as reported in separate studies. It is important to note that these studies were not head-to-head comparisons and involved different patient populations and protocols.
Table 1: Effects of this compound on Renal Hemodynamics in Patients with Decompensated Cirrhosis
| Parameter | Percentage Change | Reference |
| Inulin Clearance (GFR) | +65% | [8] |
| Para-aminohippuric Acid Clearance (Renal Plasma Flow) | +49% | [8] |
| Renal Blood Flow | +44% | [8] |
| Renal Vascular Resistance | -27% | [8] |
| Urine Volume | +45% | [8] |
| Sodium Excretion | +259% | [8] |
Table 2: Effects of Terlipressin on Renal Hemodynamics in Various Patient Populations
| Parameter | Change | Patient Population | Reference |
| Glomerular Filtration Rate (GFR) | Increased | Cirrhosis with ascites | [9] |
| Renal Arterial Resistive Index | Decreased (0.74 to 0.68) | Cirrhosis with portal hypertension | |
| Renal Artery Blood Flow | +23% | Hepatorenal Syndrome-Acute Kidney Injury | [10] |
| Cystatin C | Significantly reduced | Cirrhosis with acute upper gastrointestinal bleeding | [11] |
| Creatinine Clearance | Increased from 24 to 65 ml/min | Decompensated alcoholic liver cirrhosis (single case) | [12] |
Experimental Protocols
The data presented above were derived from studies with specific experimental designs. The methodologies for the key cited experiments are detailed below.
This compound Study Protocol: [8]
-
Subjects: 11 patients with decompensated cirrhosis and deteriorating renal function.
-
Drug Administration: this compound was infused intravenously at a dose of 6 IU/h over a period of 4 hours.
-
Measurements: Inulin clearance was used to measure the glomerular filtration rate (GFR). Para-aminohippuric acid clearance was used to determine renal plasma flow. Renal blood flow and renal vascular resistance were calculated from these measurements. Urine volume and sodium excretion were also monitored.
Terlipressin Study Protocols:
-
Study 1:
-
Subjects: 28 patients with cirrhosis and portal hypertension (19 received terlipressin, 9 received placebo).
-
Drug Administration: A single intravenous administration of 1 mg of terlipressin.
-
Measurements: Systemic and hepatic hemodynamics, as well as hepatic and renal arterial resistive indices, were measured 30 minutes after drug administration using Doppler ultrasonography.
-
-
Study 2: [10]
-
Subjects: 10 patients with hepatorenal syndrome-acute kidney injury (HRS-AKI).
-
Drug Administration: A single intravenous bolus of 2 mg of terlipressin.
-
Measurements: Cardiac and phase-contrast magnetic resonance imaging (MRI) were used to assess cardiac function and blood flow in the renal, splanchnic, and peripheral arteries before and after drug administration.
-
-
Study 3: [9]
-
Subjects: 23 patients with cirrhosis; 15 with non-refractory ascites (11 terlipressin, 4 placebo) and 8 with refractory ascites (all terlipressin).
-
Drug Administration: A single intravenous injection of 2 mg of terlipressin.
-
Measurements: GFR was assessed before and after the injection.
-
The following diagram illustrates a generalized experimental workflow for studying the effects of these drugs on renal hemodynamics.
Discussion and Conclusion
Both this compound and Terlipressin demonstrate the ability to improve renal hemodynamics, particularly in the context of liver cirrhosis where systemic and splanchnic vasodilation leads to renal hypoperfusion. The available data suggests that this compound can lead to significant increases in GFR and renal blood flow while decreasing renal vascular resistance.[8] Terlipressin has been shown to improve GFR and renal artery blood flow, and reduce the renal arterial resistive index, indicative of decreased vascular resistance.[9][10]
The primary mechanism for these improvements appears to be systemic and splanchnic vasoconstriction, which increases mean arterial pressure and redirects blood flow to the kidneys.[6][8] The reduction in plasma renin activity observed with both drugs further supports this hypothesis, as it indicates a reversal of the compensatory vasoconstriction within the kidneys that is characteristic of hepatorenal syndrome.[8]
While a direct comparative study is lacking, the existing evidence suggests that both drugs are effective in improving renal function in specific patient populations. However, the use of this compound has been largely abandoned in the treatment of hepatorenal syndrome due to a high risk of ischemic adverse events.[13] Terlipressin, often administered with albumin, is considered a safer and effective treatment for hepatorenal syndrome.[6][13]
Further head-to-head clinical trials with standardized protocols and patient populations are necessary to definitively compare the efficacy and safety profiles of this compound and Terlipressin on renal hemodynamics. The data and methodologies presented in this guide provide a foundation for designing such future studies and for understanding the current state of knowledge on this topic.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of Terlipressin Acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Terlipressin for the Prevention and Treatment of Renal Decline in Hepatorenal Syndrome: A Drug Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound in the treatment of functional renal failure in decompensated liver cirrhosis. Effects on renal hemodynamics and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terlipressin improves renal function in patients with cirrhosis and ascites without hepatorenal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping the hemodynamic effects of terlipressin in patients with hepatorenal syndrome using advanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of terlipressin on renal function in cirrhotic patients with acute upper gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of renal function with this compound in a patient with decompensated cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terlipressin and hepatorenal syndrome: What is important for nephrologists and hepatologists - PMC [pmc.ncbi.nlm.nih.gov]
Ornipressin vs. Epinephrine: A Comparative Guide for Local Vasoconstriction in Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of local vasoconstrictors used to prolong the effect of local anesthetics, reduce intraoperative bleeding, and enhance the surgical field, epinephrine (B1671497) has long been the gold standard. However, ornipressin, a synthetic analogue of vasopressin, has emerged as a viable alternative, particularly in scenarios where the cardiovascular side effects of epinephrine are a concern. This guide provides an objective comparison of this compound and epinephrine, supported by experimental data, to aid researchers in selecting the appropriate vasoconstrictor for their specific applications.
At a Glance: this compound vs. Epinephrine
| Feature | This compound | Epinephrine |
| Mechanism of Action | Selective agonist for vasopressin V1a receptors on vascular smooth muscle. | Agonist for α and β-adrenergic receptors; vasoconstriction is primarily mediated by α1 receptors. |
| Primary Clinical Use | Local vasoconstrictor in dental and plastic surgery. | Local vasoconstrictor in various surgical and dental procedures; treatment for anaphylaxis and cardiac arrest. |
| Hemodynamic Effects | Primarily increases blood pressure with a potential reflex decrease or no significant change in heart rate. | Can increase both blood pressure and heart rate. |
| Hemostatic Efficacy | Comparable to epinephrine in reducing intraoperative blood loss.[1] | Highly effective in providing hemostasis. |
| Duration of Action | Onset of sufficient vasoconstriction may be delayed (10-15 minutes), with ischemia subsiding after about 60 minutes and returning to normal around 120 minutes. | Rapid onset of vasoconstriction, which subsides after approximately 60 minutes, potentially followed by reactive hyperemia after 150 minutes. |
| Systemic Side Effects | Generally considered to have fewer and less severe cardiovascular side effects, particularly concerning heart rhythm. | Can cause tachycardia, palpitations, and increased blood pressure. |
Signaling Pathways
The distinct mechanisms of action of this compound and epinephrine are rooted in their respective signaling pathways.
This compound Signaling Pathway
This compound exerts its vasoconstrictive effects by binding to the V1a vasopressin receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to the activation of calmodulin and subsequent phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.
Epinephrine Signaling Pathway
Epinephrine's vasoconstrictive action is primarily mediated through its binding to α1-adrenergic receptors, which are also GPCRs coupled to Gq/11 proteins. The subsequent signaling cascade is similar to that of this compound, involving PLC activation, IP3 and DAG production, and an increase in intracellular calcium, ultimately causing vascular smooth muscle contraction. Epinephrine also binds to β-adrenergic receptors, which can lead to vasodilation in some vascular beds and cardiac stimulation.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies comparing the performance of this compound and epinephrine.
Hemodynamic Effects
| Study / Surgical Setting | Drug Administered | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Third Molar Surgery [2] | 2% Lidocaine (B1675312) with Epinephrine (1:80,000) | Increase | Increase | Increase |
| 3% Prilocaine (B1678100) with Felypressin (B344493) (similar to this compound) | Increase | Increase | Higher increase than Epinephrine group | |
| Simple Tooth Extraction (Hypertensive Patients) [3] | 2% Lidocaine with Epinephrine (1:80,000) | Increase | Not significant | Not significant |
| 3% Prilocaine with Felypressin (0.03 IU/ml) | Increase | Not significant | Not significant | |
| Simple Tooth Extraction (Normotensive Patients) [4] | 2% Lidocaine with Epinephrine (1:80,000) | Significant Increase | Significant Decrease | Significant Increase |
| 4% Articaine with Epinephrine (1:100,000) | Significant Increase | Decrease | Significant Increase | |
| 4% Articaine with Epinephrine (1:200,000) | Insignificant Decrease then Increase | Decrease | Increase |
Hemostatic Efficacy (Intraoperative Blood Loss)
| Study / Surgical Setting | Drug Administered | Mean Blood Loss (ml) |
| Cleft-Lip-and-Palate Surgery [1] | Adrenaline | Not significantly different from this compound |
| This compound | Not significantly different from Adrenaline | |
| Laparoscopic Myomectomy [5] | Dilute Epinephrine | No significant difference |
| Dilute Vasopressin | No significant difference | |
| Abdominal Myomectomy [6] | Intramyometrial Vasopressin | 356.5 ± 58.36 |
| Conventional Tourniquet | 467.9 ± 74.50 | |
| Liposuction [7] | L-ornithine 8-vasopressin (0.01 IU/ml) | Minimal |
| Epinephrine | - |
Experimental Protocols
Representative Protocol for Comparing Hemodynamic Effects in Dental Surgery
This protocol is a synthesis of methodologies reported in studies comparing local anesthetics with different vasoconstrictors during dental procedures.[2][3][4]
1. Patient Selection:
-
Recruit a cohort of healthy adult patients (e.g., ASA physical status I or II) scheduled for a standardized surgical procedure, such as bilateral impacted third molar extraction.
-
Obtain informed consent from all participants.
2. Study Design:
-
Employ a randomized, double-blind, split-mouth design. Each patient serves as their own control.
-
Randomly assign one side of the mouth to receive the local anesthetic with this compound and the other side to receive the local anesthetic with epinephrine.
3. Anesthetic Solutions:
-
Prepare standardized anesthetic solutions. For example:
-
Group O: 3% prilocaine with 0.03 IU/ml felypressin (as a proxy for this compound).
-
Group E: 2% lidocaine with 1:80,000 epinephrine.
-
4. Data Collection:
-
Baseline Measurements: Prior to injection, record the patient's systolic and diastolic blood pressure, heart rate, and oxygen saturation (SpO2) using a non-invasive monitor.
-
Anesthetic Administration: Administer a standardized volume of the assigned anesthetic solution using a consistent injection technique (e.g., inferior alveolar nerve block).
-
Post-injection Monitoring: Record hemodynamic parameters at regular intervals (e.g., 3, 5, 10, and 15 minutes) after the injection and at the end of the surgical procedure.
-
Intraoperative Blood Loss: Measure intraoperative blood loss by collecting all gauze and suctioned fluids and analyzing the hemoglobin content.
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare the changes in hemodynamic parameters and the amount of blood loss between the two vasoconstrictor groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
Both this compound and epinephrine are effective local vasoconstrictors, each with a distinct profile. Epinephrine offers rapid and potent vasoconstriction, making it a reliable choice for a wide range of procedures. However, its potential for cardiovascular side effects, such as increased heart rate and blood pressure, warrants caution in susceptible patients.
This compound presents a valuable alternative, providing comparable hemostatic efficacy to epinephrine with a potentially more favorable cardiovascular safety profile.[1][5] Its primary advantage lies in the reduced incidence of tachycardia. Researchers and clinicians should consider the specific requirements of the procedure, the patient's medical history, and the desired onset and duration of action when selecting between these two agents. The slower onset of this compound's vasoconstrictive effect should be taken into account in surgical planning.[1] Further research with standardized protocols and larger patient cohorts will continue to refine our understanding of the comparative efficacy and safety of these two important vasoconstrictors.
References
- 1. journals.co.za [journals.co.za]
- 2. Hemodynamic Charactristics Comparing 2% Lidocaine With Epinephrine and Citanest 3% With Felypressin in Lower Third Molar Surgery - Journal of Dentomaxillofacial [3dj.gums.ac.ir]
- 3. A prospective randomized clinical trial compared the effect of various types of local anesthetics cartridges on hypertensive patients during dental extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic changes following injection of local anesthetics with different concentrations of epinephrine during simple tooth extraction: A prospective randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of vasopressin vs epinephrine to reduce haemorrhage during myomectomy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Blood Loss in Abdominal Myomectomy by Intramyometrial Vasopressin Administration Versus Conventional Tourniquet Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of L-ornithine 8-vasopressin on blood loss during liposuction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornipressin's Interaction with Oxytocin Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Ornipressin with oxytocin (B344502) receptors. This compound, a synthetic analogue of vasopressin, is primarily known for its potent vasoconstrictive effects mediated by vasopressin V1a receptors.[1][2][3] However, due to the high structural homology between vasopressin/oxytocin peptides and their respective receptors, cross-reactivity is an important consideration in drug development and pharmacological studies.[4][5] This guide offers a comparative overview of this compound's potential interaction with oxytocin receptors, supported by experimental data on related compounds, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Structural and Functional Comparison
This compound ([8-ornithine]-vasopressin) is a structural analogue of arginine vasopressin (AVP), where the arginine at position 8 is replaced by ornithine.[6] This modification enhances its vasoconstrictor activity.[6] Oxytocin (OT) and AVP are themselves structurally very similar, differing by only two amino acids. This inherent similarity is the basis for the observed cross-reactivity between these peptides and their G protein-coupled receptors (GPCRs).[4]
Quantitative Analysis of Receptor Binding and Activation
To provide a framework for understanding this compound's potential cross-reactivity, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the endogenous ligands, Oxytocin and Arginine Vasopressin, for the human oxytocin receptor.
| Ligand | Receptor | Binding Affinity (Ki) [nM] | Reference |
| Oxytocin | Human Oxytocin Receptor | 0.76 - 4.28 | [7][8] |
| Arginine Vasopressin (AVP) | Human Oxytocin Receptor | 36.1 - 1190 | [7][8] |
Table 1: Comparative Binding Affinities at the Human Oxytocin Receptor. This table presents the equilibrium dissociation constants (Ki) for Oxytocin and Arginine Vasopressin at the human oxytocin receptor, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Ligand | Receptor | Functional Potency (EC50) [nM] | Reference |
| Oxytocin | Human Oxytocin Receptor | 4.1 - 5.47 | [7][9] |
| Arginine Vasopressin (AVP) | Human Oxytocin Receptor | 1190 | [7] |
Table 2: Comparative Functional Potencies at the Human Oxytocin Receptor. This table shows the half-maximal effective concentrations (EC50) for Oxytocin and Arginine Vasopressin in functional assays measuring intracellular calcium increase or inositol (B14025) phosphate (B84403) accumulation upon activation of the human oxytocin receptor. Lower EC50 values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of a ligand at the oxytocin receptor.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Oxytocin.
-
Assay Buffer: Tris-HCl buffer with MgCl₂ and bovine serum albumin (BSA).
-
Wash Buffer: Cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Oxytocin, and varying concentrations of the test compound (this compound) or unlabeled Oxytocin.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the functional potency (EC50) of a test compound by quantifying the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells: A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Test Compound: this compound.
-
Reference Compound: Oxytocin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Inject varying concentrations of the test compound (this compound) or reference compound (Oxytocin) into the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for assessing ligand cross-reactivity.
Caption: Oxytocin receptor signaling cascade.
Caption: Workflow for assessing ligand cross-reactivity.
Conclusion
The structural similarity between this compound and the endogenous hormones vasopressin and oxytocin suggests a potential for cross-reactivity at the oxytocin receptor. While direct experimental data for this compound is lacking, the analysis of its parent compound, AVP, reveals a significantly lower affinity and potency for the oxytocin receptor compared to the native ligand, oxytocin. This suggests that while this compound may interact with the oxytocin receptor, particularly at high concentrations, its primary pharmacological activity is likely mediated through vasopressin receptors. For definitive characterization, direct experimental evaluation of this compound using the detailed protocols provided in this guide is recommended. This will enable a precise quantitative comparison and a deeper understanding of its selectivity profile, which is crucial for the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 5. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]
- 7. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ornipressin and Angiotensin II in Renal Perfusion
For researchers, scientists, and drug development professionals, understanding the nuanced effects of vasoactive agents on renal hemodynamics is paramount. This guide provides a comparative analysis of Ornipressin and Angiotensin II, focusing on their performance in renal perfusion models. The information is compiled from various studies, offering a synthesized overview of their mechanisms and experimental outcomes.
This compound, a synthetic analogue of vasopressin, and Angiotensin II are potent vasoconstrictors that play crucial roles in regulating renal blood flow and glomerular filtration. While both substances induce vasoconstriction, their underlying signaling pathways and specific effects on different segments of the renal vasculature can vary, leading to distinct outcomes in renal function. This guide explores these differences through a summary of quantitative data, detailed experimental protocols, and visualizations of their signaling mechanisms.
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound and Angiotensin II on renal perfusion parameters as reported in various experimental models. It is important to note that a direct head-to-head study was not identified in the public domain; therefore, the data presented is a compilation from separate studies.
| Parameter | This compound (as a Vasopressin V1a Agonist) | Angiotensin II |
| Renal Blood Flow (RBF) | Dose-dependent decrease.[1] In one study, a V1a agonist reduced medullary blood flow by 30 +/- 8% without significantly affecting total renal blood flow.[2] Another study on this compound showed an increase in renal blood flow (+44%) in the context of decompensated liver cirrhosis, where it decreased a previously elevated renal vascular resistance.[3] | Dose-dependent decrease.[4] Infusion in humans sufficient to reduce renal blood flow by 25-33% has been reported.[5] |
| Renal Vascular Resistance (RVR) | Increased.[1] A study in mice showed that AVP increased RVR by 75 ± 6%.[1] | Increased.[6] |
| Glomerular Filtration Rate (GFR) | Inulin (B196767) clearance (a measure of GFR) increased by 65% during this compound infusion in patients with decompensated cirrhosis.[3] | Declines in glomerular plasma flow with little change in nephron GFR have been observed.[6] |
| Mean Arterial Pressure (MAP) | Increased. A V1a agonist increased MAP by 19 +/- 3%.[2] | Increased.[4] |
Experimental Protocols
The investigation of this compound and Angiotensin II effects on renal perfusion typically involves isolated perfused kidney models or in vivo studies in animal models. Below are generalized methodologies drawn from common experimental practices.
Isolated Perfused Kidney Model
This ex vivo technique allows for the direct assessment of a substance's effect on the kidney, independent of systemic physiological variables.
-
Animal Model: Porcine or rodent (rat, mouse) kidneys are commonly used due to their anatomical and physiological similarities to human kidneys.[7][8]
-
Kidney Isolation: The animal is anesthetized, and the kidney is surgically isolated. The renal artery and ureter are cannulated to allow for perfusion and urine collection, respectively.[8]
-
Perfusion System: The isolated kidney is placed in a temperature-controlled chamber and perfused with a physiological salt solution (e.g., Krebs-Henseleit buffer) supplemented with an oncotic agent (like albumin), substrates (such as glucose), and electrolytes. The perfusate is continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain oxygenation and pH.[8][9]
-
Drug Administration: After a stabilization period, this compound or Angiotensin II is infused into the arterial line at varying concentrations.
-
Data Acquisition: Key parameters are continuously monitored, including perfusion pressure, renal blood flow, and urine output. Samples of the perfusate and urine are collected to measure glomerular filtration rate (e.g., using inulin clearance), and electrolyte and solute excretion.
In Vivo Animal Models
In vivo studies provide insights into the effects of these agents within a complex physiological system.
-
Animal Preparation: Rodents are anesthetized, and their body temperature is maintained. Catheters are inserted into an artery (e.g., carotid or femoral) for blood pressure monitoring and a vein for drug infusion.[10][11]
-
Renal Blood Flow Measurement: A flow probe is placed around the renal artery to measure renal blood flow. Alternatively, laser-Doppler flow probes can be used to measure cortical and medullary blood flow.[2]
-
Drug Infusion: this compound or Angiotensin II is infused intravenously at controlled rates.[4][5]
-
Physiological Monitoring: Mean arterial pressure, heart rate, and renal blood flow are continuously recorded. In some protocols, metabolic cages are used for long-term urine collection to assess renal function over extended periods.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language.
Caption: this compound signaling pathway via the V1a receptor.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Caption: Generalized experimental workflow for renal perfusion studies.
References
- 1. Renal vasoconstriction by vasopressin V1a receptors is modulated by nitric oxide, prostanoids, and superoxide but not the ADP ribosyl cyclase CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of activation of vasopressin-V1-receptors on regional kidney blood flow and glomerular arteriole diameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of functional renal failure in decompensated liver cirrhosis. Effects on renal hemodynamics and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of angiotensin II on blood circulation in the renal medulla and cortex of anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of norepinephrine and angiotensin II on vasomotion of renal blood supply in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of norepinephrine and angiotensin II on the determinants of glomerular ultrafiltration and proximal tubule fluid reabsorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Overview of Experimental Models of the Kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Validating an ELISA Assay for Ornipressin Quantification in Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Ornipressin Quantification Methods
The selection of an appropriate assay for this compound quantification depends on various factors including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of different methods.
| Feature | Competitive ELISA (Hypothetical) | HPLC | LC-MS/MS | RIA |
| Principle | Antigen-antibody binding | Separation by polarity | Separation by mass-to-charge ratio | Competitive binding with radiolabeled antigen |
| Sensitivity | pg/mL to ng/mL range | ng/mL to µg/mL range | pg/mL to fg/mL range | pg/mL to ng/mL range |
| Specificity | High (Antibody dependent) | Moderate to High | Very High | High |
| Throughput | High (96-well plate format) | Low to Medium | Medium | Medium |
| Cost per Sample | Low to Medium | Low | High | Medium |
| Instrumentation | Plate Reader | HPLC System with UV/DAD detector | LC-MS/MS System | Gamma Counter |
| Advantages | High throughput, no specialized equipment | Inexpensive, robust[1] | High sensitivity and specificity | High sensitivity |
| Disadvantages | Potential for cross-reactivity | Lower sensitivity than other methods | High initial instrument cost | Use of radioactive materials |
Experimental Protocols
This compound Quantification by Competitive ELISA (Hypothetical Protocol)
This protocol is based on the principles of a competitive ELISA for similar peptides, such as Vasopressin.[2][3][4][5]
a. Tissue Homogenization and Extraction:
-
Excise tissue and immediately snap-freeze in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in 5-10 volumes of ice-cold extraction buffer (e.g., 1 M acetic acid).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and purify using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.
-
Lyophilize the purified extract and reconstitute in assay buffer.
b. ELISA Procedure:
-
Coat a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG).
-
Add standards, controls, and prepared tissue samples to the wells.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated this compound and a specific rabbit anti-Ornipressin antibody to each well.
-
Incubate for 16-18 hours at 4°C to allow competitive binding of this compound in the sample and the HRP-conjugated this compound to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate for 30 minutes at room temperature.
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of this compound in the sample.
This compound Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method has been established as a reliable alternative to biological assays for this compound.[1]
a. Sample Preparation:
-
Prepare tissue homogenates and perform solid-phase extraction as described for the ELISA protocol.
-
Reconstitute the lyophilized extract in the HPLC mobile phase.
b. HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Quantification: Based on the peak area of the this compound standard curve.
Visualizing the Methodologies
To better illustrate the workflows, the following diagrams are provided.
Caption: Workflow for this compound quantification using a competitive ELISA.
Caption: Comparison of key performance parameters for different this compound assays.
References
- 1. Animal test or chromatography? Validated high-performance liquid chromatographic assay as an alternative to the biological assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]
- 3. mybiosource.com [mybiosource.com]
- 4. biomatik.com [biomatik.com]
- 5. arborassays.com [arborassays.com]
A Comparative Analysis of Ornipressin and Other Synthetic Vasopressin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ornipressin and other key synthetic vasopressin analogues, including Arginine Vasopressin (AVP), Terlipressin (B549273), and Selepressin. The information is supported by experimental data to facilitate informed decisions in research and development.
Vasopressin and its synthetic analogues are critical in managing various clinical conditions, primarily those involving hemodynamic instability and fluid balance.[1] These nonapeptides exert their effects by binding to specific vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors.[2] The V1a receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction.[3] The V2 receptor, located in the renal collecting ducts, is responsible for the antidiuretic effect by promoting water reabsorption.[3] The selectivity of these analogues for different receptor subtypes dictates their clinical utility.
Comparative Pharmacodynamics of Vasopressin Analogues
The primary distinction among vasopressin analogues lies in their affinity and selectivity for V1a and V2 receptors, which in turn governs their hemodynamic and antidiuretic effects.
Arginine Vasopressin (AVP) , the endogenous hormone, is a non-selective agonist, binding with high affinity to both V1a and V2 receptors, resulting in both potent vasoconstriction and antidiuresis.[3][7]
Terlipressin is a long-acting prodrug of lysine (B10760008) vasopressin and exhibits a higher selectivity for the V1a receptor compared to AVP.[7][8] It is utilized in conditions requiring sustained vasoconstriction, such as variceal bleeding and hepatorenal syndrome.[1][9] Terlipressin itself has a lower affinity for vasopressin receptors than its active metabolite, lysine vasopressin.[10]
Selepressin is a highly selective V1a receptor agonist that was developed to provide targeted vasoconstriction with minimal V2 receptor-mediated side effects.[1][11] It has been investigated for the treatment of septic shock, though clinical trials did not demonstrate superiority over placebo in improving ventilator- and vasopressor-free days.[12][13]
Quantitative Comparison of Vasopressin Analogues
The following tables summarize the available quantitative data for the binding affinities and functional potencies of key vasopressin analogues at human V1a and V2 receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Vasopressin Analogues
| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | V1a/V2 Selectivity Ratio |
| This compound | Potent, data not available | Weak, data not available | High V1a selectivity |
| Arginine Vasopressin (AVP) | 1.8 ± 0.4[7] | ~0.85[7] | ~1 |
| Terlipressin | ~1100[7] | ~6900[7] | ~6.3 |
| Selepressin | Data not available | Data not available | Highly V1a selective |
Note: Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as Ki(V2)/Ki(V1a).
Table 2: In Vitro Functional Potencies (EC50, nM) of Vasopressin Analogues
| Compound | V1a Receptor (EC50, nM) | V2 Receptor (EC50, nM) |
| This compound | Data not available | Data not available |
| Arginine Vasopressin (AVP) | 1.13[14] | 2.22[14] |
| Terlipressin | Partial agonist, data not available | Full agonist, data not available |
| Selepressin | ~0.33 | 1100 |
Note: EC50 represents the concentration of the agonist that produces 50% of the maximal response. For the V1a receptor, this is typically measured as an increase in intracellular calcium, while for the V2 receptor, it is an increase in cAMP.
Signaling Pathways and Experimental Workflows
The distinct physiological effects of vasopressin analogues are a direct consequence of the signaling cascades initiated upon receptor binding.
The experimental determination of the binding and functional characteristics of these analogues is crucial for their development and application.
Detailed Experimental Protocols
Radioligand Binding Assay for V1a and V2 Receptors
Objective: To determine the binding affinity (Ki) of vasopressin analogues for the V1a and V2 receptors.
Materials:
-
Membranes from cells stably expressing human V1a or V2 receptors.
-
Radioligand: [3H]-Arginine Vasopressin.
-
Unlabeled vasopressin analogues (for competition).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, [3H]-AVP (at a concentration close to its Kd), and varying concentrations of the unlabeled competitor analogue in the assay buffer. For determination of non-specific binding, a high concentration of unlabeled AVP is used.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: V2 Receptor-Mediated cAMP Accumulation
Objective: To determine the functional potency (EC50) of vasopressin analogues at the V2 receptor.
Materials:
-
Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA.[9]
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[9]
-
Vasopressin analogues.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Plate the V2 receptor-expressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing the phosphodiesterase inhibitor. Add serial dilutions of the vasopressin analogues to the wells.
-
Stimulation: Incubate the plate at 37°C for 30-60 minutes to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the analogue concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Functional Assay: V1a Receptor-Mediated Calcium Mobilization
Objective: To determine the functional potency (EC50) of vasopressin analogues at the V1a receptor.
Materials:
-
Cells stably expressing the human V1a receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Vasopressin analogues.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Loading: Load the V1a receptor-expressing cells with the calcium-sensitive dye according to the dye manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.
-
Compound Addition: Add serial dilutions of the vasopressin analogues to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the analogue. Plot the peak response against the logarithm of the analogue concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Hemodynamic Effects: A Comparative Overview
Animal models provide valuable insights into the in vivo effects of vasopressin analogues. In a study comparing the endobronchial application of This compound and Terlipressin for bleeding, this compound administration resulted in no significant changes in heart rate or blood pressure, whereas Terlipressin was associated with a transient increase in heart rate and a decrease in blood pressure.[15] However, these changes were considered minor.[15]
In a rat model of uncontrolled hemorrhagic shock, both Terlipressin and Vasopressin improved mean arterial pressure and reduced mortality compared to fluid resuscitation alone.[16][17] Terlipressin demonstrated a more sustained effect on maintaining mean arterial pressure compared to vasopressin.[16][17]
In an ovine model of septic shock, the selective V1a agonist Selepressin was compared to AVP and norepinephrine.[11] Early administration of Selepressin was superior in maintaining mean arterial pressure and cardiac index, and was associated with less lung edema and improved survival time.[11]
Conclusion
The choice of a vasopressin analogue in a research or clinical setting is critically dependent on its receptor selectivity profile. This compound, with its high V1a selectivity and minimal V2 activity, is well-suited for applications requiring localized vasoconstriction without systemic fluid retention. In contrast, the non-selective nature of AVP provides both potent vasopressor and antidiuretic effects. Terlipressin offers a longer-acting V1a-preferential effect, while Selepressin represents a highly selective V1a agonist. The provided experimental protocols offer a framework for the quantitative assessment of novel vasopressin analogues, enabling a more precise understanding of their pharmacological properties and potential therapeutic applications. Further research to quantify the binding and functional characteristics of this compound would be beneficial for a more complete comparative analysis.
References
- 1. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacology of this compound (POR–8): a local vasoconstrictor used in surgery | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [drugcentral.org]
- 7. benchchem.com [benchchem.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]
- 12. va.gov [va.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemodynamic effects of endobronchial application of this compound versus terlipressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of vasopressin, terlipressin, and lactated ringers for resuscitation of uncontrolled hemorrhagic shock in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparison of Vasopressin, Terlipressin, and Lactated Ringers for Resuscitation of Uncontrolled Hemorrhagic Shock in an Animal Model | PLOS One [journals.plos.org]
Evaluating the Anti-inflammatory Effects of Ornipressin vs. Terlipressin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornipressin and terlipressin (B549273) are synthetic analogs of the endogenous hormone vasopressin, primarily utilized for their potent vasoconstrictive properties in clinical settings such as managing variceal bleeding and hypotensive states. While their hemodynamic effects are well-documented, emerging evidence suggests that these vasopressin analogs may also exert immunomodulatory and anti-inflammatory effects. This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and terlipressin, drawing upon available experimental data to inform researchers and drug development professionals. A significant disparity in the volume of research exists, with considerably more data available for terlipressin's immunomodulatory effects compared to this compound.
Mechanism of Action and Receptor Selectivity
Both this compound and terlipressin exert their physiological effects through binding to vasopressin receptors (V1a, V1b, and V2), which are G protein-coupled receptors. However, their receptor affinity and selectivity differ, which may underlie variations in their anti-inflammatory profiles.
This compound is a synthetic analog of vasopressin with a high specificity for the V1a receptor.[1] Its primary mechanism involves activating the Gq/11 protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium, causing potent vasoconstriction.[2] Information regarding its specific affinity for V1b and V2 receptors is limited, though it is suggested to have minor effects on V2 receptors.[2]
Terlipressin is a prodrug that is enzymatically cleaved in the body to release its active metabolite, lysine (B10760008) vasopressin (LVP).[3] Terlipressin itself has a much lower affinity for vasopressin receptors compared to LVP.[3] LVP, and to some extent terlipressin, act on V1a, V1b, and V2 receptors.[4][5] Terlipressin exhibits a higher selectivity for V1a receptors over V2 receptors.[6][7] It has been characterized as a partial agonist at V1a receptors and a full agonist at V2 receptors.[3] Terlipressin has also been shown to be a full agonist of human V1b receptors.[4]
Table 1: Comparison of Receptor Affinity and Selectivity
| Feature | This compound | Terlipressin |
| Primary Target | V1a Receptor[1] | V1a Receptor (via LVP)[3][7] |
| V1a Receptor Affinity | High Specificity[1] | Lower than LVP and AVP[3] |
| V1b Receptor Affinity | Not well-documented | Full agonist[4] |
| V2 Receptor Affinity | Minor effect reported[2] | Lower than V1a; full agonist[3] |
| Prodrug | No | Yes (converted to Lysine Vasopressin)[3] |
Anti-inflammatory Effects: Experimental Data
The investigation into the anti-inflammatory effects of these two drugs is not balanced. While there is a growing body of evidence for terlipressin, data on this compound's immunomodulatory actions are sparse.
Terlipressin: Evidence of Anti-inflammatory Activity
Several studies have suggested that terlipressin possesses anti-inflammatory properties, particularly in the context of systemic inflammation like septic shock.
One clinical study in patients with severe septic shock found that a continuous infusion of low-dose terlipressin combined with norepinephrine (B1679862) was effective in reducing the levels of inflammatory markers. A meta-analysis of randomized controlled trials in septic shock patients, however, did not show a significant survival benefit with terlipressin compared to catecholamines.[8] Another clinical trial is planned to further evaluate the effects of terlipressin on cytokine levels in cirrhotic patients with septic shock.[9]
The anti-inflammatory effects of vasopressin analogs are thought to be mediated, in part, through the modulation of key inflammatory signaling pathways. Arginine vasopressin (AVP), for which terlipressin is an analog, has been shown to exert anti-inflammatory effects on the lipopolysaccharide (LPS)-induced IκBα/NF-κB cascade in macrophages via V2 receptors.
However, the role of vasopressin receptors in inflammation is complex. Some studies indicate a pro-inflammatory role for vasopressin mediated through V1b receptors in the context of experimental colitis.[5] This suggests that the net effect of terlipressin on inflammation may be tissue- and context-dependent.
Table 2: Summary of Experimental Data on the Anti-inflammatory Effects of Terlipressin
| Experimental Model | Key Findings | Inflammatory Markers/Pathways | Reference |
| Severe Septic Shock (Clinical) | Reduced levels of inflammatory markers. | Not specified | N/A |
| Septic Shock (Meta-analysis) | No significant reduction in mortality. | N/A | [8] |
| LPS-stimulated Macrophages (In vitro) | Inhibition of NF-κB activation. | NF-κB, IκBα | N/A |
| Experimental Colitis (In vivo) | Pro-inflammatory effects observed. | Myeloperoxidase (MPO), TNF-α | [5] |
This compound: A Gap in the Literature
Despite its long-standing clinical use as a vasoconstrictor, there is a significant lack of published experimental data evaluating the anti-inflammatory effects of this compound. Searches of scientific literature did not yield studies that specifically investigated its impact on inflammatory cytokine production (e.g., TNF-α, IL-6), key inflammatory signaling pathways like NF-κB, or its effects on immune cell functions such as leukocyte migration and macrophage activation.
Given its high specificity for the V1a receptor, any potential immunomodulatory effects would likely be mediated through this receptor. The signaling cascade initiated by V1a receptor activation (Gq/11 -> PLC -> IP3/DAG -> Ca2+) is primarily associated with vasoconstriction. Whether this pathway intersects with inflammatory signaling in immune or endothelial cells remains to be elucidated for this compound.
Signaling Pathways and Experimental Workflows
Vasopressin Receptor Signaling and Inflammation
The differential effects of vasopressin analogs on inflammation can be partly explained by the distinct signaling pathways coupled to the various vasopressin receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Vasopressin vs Terlipressin in Treatment of Refractory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terlipressin for septic shock patients: a meta-analysis of randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terlipressin in Septic Shock in Cirrhosis | Clinical Research Trial Listing [centerwatch.com]
A Comparative Analysis of the Side Effect Profiles of Ornipressin and Dopamine in Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Ornipressin and dopamine (B1211576) when used in the context of anesthesia. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the comparative pharmacology of these two vasoactive agents.
Executive Summary
This compound, a synthetic analogue of vasopressin, and dopamine, a catecholamine neurotransmitter, are both utilized in anesthesia to manage hemodynamic instability, primarily hypotension. However, their distinct mechanisms of action result in different side effect profiles. This compound's primary effects are mediated through V1a vasopressin receptors, leading to potent vasoconstriction. Dopamine's effects are dose-dependent and involve a spectrum of dopaminergic and adrenergic receptors, influencing heart rate, contractility, and systemic vascular resistance.
The primary side effects associated with This compound during anesthesia are related to its intense vasoconstrictive properties, which can include significant increases in blood pressure and potential for reduced organ perfusion. In contrast, dopamine is most frequently associated with an increased risk of cardiac arrhythmias, a consequence of its β1-adrenergic receptor stimulation. This guide synthesizes data from various studies to provide a comparative overview of these side effects.
Quantitative Data Comparison
The following tables summarize quantitative data on the hemodynamic and other side effects of this compound and dopamine as reported in clinical studies during anesthesia. It is important to note that direct head-to-head comparative trials are limited, and the data presented here is a synthesis from separate investigations.
Table 1: Hemodynamic Side Effects of this compound and Dopamine in Anesthesia
| Parameter | This compound | Dopamine | Source |
| Blood Pressure | Moderate to significant increase in systolic and diastolic pressure.[1] In some cases, a 30-70 mmHg increase was observed.[1] | Dose-dependent increase in blood pressure. | [2] |
| Heart Rate | Generally stable or may decrease slightly due to reflex bradycardia in response to increased blood pressure.[3] | Dose-dependent increase in heart rate. | [4] |
| Cardiac Arrhythmias | Not reported as a primary side effect; arrhythmias were not observed in a prospective study of 169 patients.[1] | Significant arrhythmogenic potential, including premature ventricular contractions and ventricular tachycardia.[4][5] Incidence of arrhythmias in dogs receiving dopamine was 81%.[5] | [1][4][5] |
| Splanchnic Perfusion | Significantly increased intracellular gastric pCO2, indicating splanchnic vasoconstriction.[2] | Less pronounced direct effect on splanchnic vasoconstriction compared to potent V1a agonists. | [2] |
Experimental Protocols
Below are detailed methodologies from key experiments that form the basis of the comparative data.
This compound: Prospective Study on Hemodynamic Effects
-
Study Design: A prospective study was conducted on 169 patients undergoing oral surgery under general anesthesia to evaluate the undesirable effects of locally injected this compound.[1]
-
Patient Population: Patients were between 1 and 50 years of age, excluding those with pre-existing cardiovascular or respiratory diseases.[1]
-
Anesthetic Protocol: General anesthesia consisted of tracheal intubation and controlled ventilation with enflurane (B1671288) in N2O/O2 and intravenous fentanyl.[1]
-
Drug Administration: A maximum dosage of 2 IU of this compound, diluted to 0.25 IU/ml in 0.9% saline, was administered via local infiltration into the oral soft tissues 20 minutes before the start of surgery.[1]
-
Monitoring: Cardiovascular monitoring included ECG with arrhythmia detection, plethysmography, and oscillometric or intra-arterial blood pressure measurement.[1]
-
Key Findings: No severe complications or arrhythmias were observed. A moderate increase in blood pressure was seen in 43% of patients, with a 30-70 mmHg systolic and/or diastolic increase in 10% of patients.[1]
Dopamine: Study on Arrhythmogenic Effects in Anesthetized Dogs
-
Study Design: The arrhythmogenicity of dopamine, dobutamine, and epinephrine (B1671497) was determined in thiamylal-halothane anesthetized dogs.[4]
-
Animal Model: The study was conducted on dogs.[4]
-
Anesthetic Protocol: Anesthesia was induced with thiamylal (B1683129) and maintained with halothane.[4]
-
Drug Administration: Dopamine was administered via a constant-rate infusion. The mean dosage required to produce ventricular arrhythmias was 35.3 +/- 13.5 microgram/kg-1/min-1 in nonvagotomized dogs.[4]
-
Monitoring: Electrocardiograms and atrioventricular bundle electrograms were used to detect atrial, junctional, and ventricular arrhythmias.[4]
-
Key Findings: Dopamine was found to be capable of producing cardiac arrhythmias. The study reported the dosages at which ventricular arrhythmias occurred.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and dopamine, and a general experimental workflow for studying their side effects.
Caption: this compound V1a Receptor Signaling Pathway.
Caption: Dopamine Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Conclusion
The available evidence suggests that this compound and dopamine have distinct side effect profiles during anesthesia, which are direct consequences of their receptor targets and mechanisms of action. This compound is a potent vasoconstrictor with a primary side effect of significant blood pressure elevation and potential for reduced regional perfusion. Dopamine's primary adverse effect is its propensity to induce cardiac arrhythmias, particularly at higher doses. The choice between these agents should be guided by the specific clinical scenario, the patient's underlying cardiovascular status, and the desired hemodynamic endpoint, with careful consideration of their respective potential side effects. Further direct comparative studies are warranted to provide a more definitive risk-benefit analysis.
References
- 1. [Undesirable effects following the local injection of this compound during general anesthesia: can the risk be lessened? A prospective study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Por 8): An efficient alternative to counteract hypotension during combined general/epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as vasoconstrictor in rhinosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrhythmogenicity of dopamine, dobutamine, and epinephrine in thiamylal-halothane anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Ornipressin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Ornipressin, a synthetic analog of vasopressin. While some safety data sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous substance until more comprehensive safety information is available.[1][2] Standard laboratory best practices for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE)
A conservative approach to personal protective equipment is recommended to minimize exposure risk. The following table summarizes the recommended PPE for various stages of handling this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or N100 respirator (if weighing outside a chemical fume hood or if aerosolization is possible)[3] |
| Solution Preparation | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Work within a chemical fume hood or a well-ventilated area |
| Handling Solutions | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
Operational Plan for Handling this compound
A step-by-step approach ensures that this compound is handled safely and effectively throughout the experimental workflow.
1. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most recent SDS for this compound.[1][2]
-
Prepare the Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, vials, and solvents.
-
Don PPE: Put on the appropriate PPE as detailed in the table above.
2. Handling Procedure:
-
Weighing: Carefully weigh the solid this compound. If not using a fume hood, wear a respirator to avoid inhaling any airborne particles.[3]
-
Dissolving: this compound is soluble in DMSO and PBS (pH 7.2).[2] When dissolving, add the solvent slowly to the solid to prevent splashing.
-
Handling Solutions: Use caution when handling solutions to avoid spills and aerosol formation. Always cap vials and containers when not in use.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm to others.
-
Solid this compound Waste:
-
Collect any unused solid this compound in a clearly labeled, sealed container.
-
Dispose of as chemical waste through your institution's environmental health and safety (EHS) office.
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Do not pour this compound solutions down the drain.[1]
-
Dispose of as chemical waste through your institution's EHS office.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated.
-
Place these materials in a designated, sealed waste bag or container.
-
Dispose of as chemical waste.
-
-
Empty Containers:
-
Rinse empty containers that held this compound with an appropriate solvent three times.
-
Collect the rinsate as chemical waste.
-
After rinsing, the container can typically be disposed of in the regular trash, but confirm with your institution's EHS guidelines.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
